2-Chloro-4-methylpyridine-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c1-5-2-3-10-7(8)6(5)4-9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUFVXSRHLSIMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20495838 | |
| Record name | 2-Chloro-4-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20495838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65169-38-2 | |
| Record name | 2-Chloro-4-methyl-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65169-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20495838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-methyl-nicotinonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Chloro-4-methylpyridine-3-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for 2-Chloro-4-methylpyridine-3-carbonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. This document details experimental protocols, presents quantitative data in a structured format, and visualizes the synthetic pathways for enhanced understanding.
Introduction
This compound is a crucial building block in medicinal chemistry, most notably as a precursor for the non-nucleoside reverse transcriptase inhibitor Nevirapine, used in the treatment of HIV-1.[1][2] The efficient synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. This guide outlines several reported methods for its preparation, providing detailed procedures and comparative data to aid researchers in selecting and implementing the most suitable synthetic strategy.
Synthetic Route 1: Multi-step Synthesis from Malononitrile and Acetone
This widely cited method involves a five-step reaction sequence starting from readily available starting materials, malononitrile and acetone.[1][2][3] The overall pathway proceeds through the formation of a dihydropyridine intermediate, followed by oxidation, diazotization, hydroxylation, and finally chlorination.
Signaling Pathway Diagram
References
- 1. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 2. 3-Amino-2-chloro-4-methylpyridine: Overview and Applications as Drug Intermediates_Chemicalbook [chemicalbook.com]
- 3. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-Chloro-4-methylpyridine-3-carbonitrile: Chemical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Chloro-4-methylpyridine-3-carbonitrile, a key intermediate in the pharmaceutical industry. The information is presented to support research and development activities in medicinal chemistry and drug discovery.
Core Chemical Properties
This compound is a solid, typically white to off-white in appearance.[1] It is characterized by the presence of a chlorinated pyridine ring substituted with a methyl and a cyano group.
Physical and Chemical Property Summary
The table below summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClN₂ | [1] |
| Molar Mass | 152.58 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 109-110 °C | [2][3] |
| Boiling Point | Data not readily available | |
| Solubility in Water | Low | [1] |
| Solubility in Organic Solvents | Soluble in dichloromethane and chloroform | [1] |
| Stability | Stable under normal storage conditions | [1] |
Spectroscopic Data
While a detailed analysis is beyond the scope of this guide, researchers can utilize standard spectroscopic techniques for characterization. For instance, the proton NMR spectrum in DMSO would be expected to show signals corresponding to the methyl group protons (around 2.56 ppm) and the aromatic protons on the pyridine ring (around 7.6 and 8.56 ppm).[2][3]
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the chlorination of 2-hydroxy-4-methyl-3-pyridinecarbonitrile.
Synthesis of this compound
Experimental Protocol:
This protocol is adapted from the procedure described in patent literature.[2][3]
-
Materials:
-
2-hydroxy-4-methyl-3-pyridinylcarbonitrile
-
Phosphorous oxychloride (POCl₃)
-
Water
-
250 mL flask with magnetic stirrer
-
-
Procedure:
-
To a 250 mL flask equipped with a magnetic stirrer, add 10 g of 2-hydroxy-4-methyl-3-pyridinylcarbonitrile and 60 mL of phosphorous oxychloride.
-
Heat the mixture to reflux for one hour.
-
After reflux, distill off the excess POCl₃ under reduced pressure.
-
Carefully pour the residue into water.
-
Filter the resulting crystalline material and dry it to obtain this compound. The reported yield is approximately 89.2%.[2]
-
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Applications in Drug Development
This compound is a valuable intermediate due to the reactivity of its chloro and cyano groups. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, and the nitrile group can be hydrolyzed to a carboxamide or carboxylic acid.
A significant application of this compound is in the synthesis of 3-amino-2-chloro-4-methylpyridine, a key intermediate for the production of Nevirapine.[2][4] Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.
Conversion to 3-amino-2-chloro-4-methylpyridine
The synthesis of 3-amino-2-chloro-4-methylpyridine from this compound involves a two-step process: hydrolysis of the nitrile to an amide, followed by a Hofmann rearrangement.
Experimental Protocol:
-
Step 1: Hydrolysis to 2-chloro-4-methyl-3-carboxamide [3]
-
A solution of 6.33 g of 2-chloro-4-methyl-3-pyridinecarbonitrile in 6 mL of concentrated H₂SO₄ is stirred at 100°C.
-
-
Step 2: Hofmann Rearrangement to 3-amino-2-chloro-4-methylpyridine [2]
-
The 2-chloro-4-methyl-3-carboxamide produced is treated with a solution of chlorine or bromine in excess sodium hydroxide.
-
The following diagram illustrates the synthetic pathway from this compound to 3-amino-2-chloro-4-methylpyridine.
Caption: Synthetic pathway to 3-amino-2-chloro-4-methylpyridine.
Safety and Handling
This compound should be handled with care in a well-ventilated area.[1] It should be stored in a cool, dry place away from heat, ignition sources, and incompatible substances such as strong acids, bases, and oxidizing agents.[1] Standard personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.
Conclusion
This compound is a pivotal building block in synthetic organic chemistry, particularly for the preparation of pharmaceutical agents. Its well-defined chemical properties and reactivity allow for its versatile use in the construction of more complex molecular architectures. A thorough understanding of its synthesis and handling is crucial for its effective and safe utilization in research and drug development.
References
- 1. This compound Supplier China | High Purity Manufacturer & Exporter | CAS 62452-54-2 [nj-finechem.com]
- 2. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 3. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 4. 3-Amino-2-chloro-4-methylpyridine: Overview and Applications as Drug Intermediates_Chemicalbook [chemicalbook.com]
"structure of 2-Chloro-4-methylpyridine-3-carbonitrile"
An In-depth Technical Guide: The Structure, Synthesis, and Characterization of 2-Chloro-4-methylpyridine-3-carbonitrile
Introduction
This compound is a halogenated heterocyclic compound of significant interest in the field of medicinal chemistry and pharmaceutical development. As a substituted pyridine, its structure offers a versatile scaffold for the synthesis of more complex molecules.[1] Its primary importance lies in its role as a crucial intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1.[2][3][4]
This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. It delves into the compound's core molecular structure, outlines a field-proven synthetic protocol, and details the spectroscopic techniques used for its definitive structural elucidation. The causality behind experimental choices and the interpretation of analytical data are emphasized to provide a complete and practical understanding of this key chemical entity.
Molecular Structure and Physicochemical Properties
The structural identity of a compound is defined by its atomic connectivity and its fundamental physical characteristics. This section details the core structure and key identifiers for this compound.
Core Structure and Key Identifiers
The molecule consists of a pyridine ring substituted at the 2, 3, and 4 positions. A chlorine atom is located at the C2 position, a cyano (carbonitrile) group at the C3 position, and a methyl group at the C4 position. This specific arrangement of functional groups dictates its chemical reactivity and utility as a synthetic building block.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 65169-38-2 | [5][6] |
| Molecular Formula | C₇H₅ClN₂ | [5] |
| Molecular Weight | 152.58 g/mol | [5] |
| Synonyms | 2-Chloro-4-methyl-nicotinonitrile, 2-chloro-4-methyl-3-pyridinecarbonitrile | [5] |
| Melting Point | 109-110 °C | [2][3] |
Structural Visualization
The two-dimensional structure of this compound is visualized below, illustrating the spatial relationship of its constituent atoms and functional groups.
References
- 1. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design [mdpi.com]
- 2. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 3. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 4. 3-Amino-2-chloro-4-methylpyridine: Overview and Applications as Drug Intermediates_Chemicalbook [chemicalbook.com]
- 5. 2-Chloro-4-methyl-nicotinonitrile | C7H5ClN2 | CID 12387736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 65169-38-2 [chemicalbook.com]
In-Depth Technical Guide: 2-Chloro-4-methylpyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-4-methylpyridine-3-carbonitrile, a key intermediate in pharmaceutical and agrochemical research. The document details its physicochemical properties, synthesis, and reactivity, with a focus on its application in cross-coupling reactions.
Core Physicochemical Properties
This compound is a solid, typically appearing as a white to off-white substance. Its stability under normal storage conditions makes it a reliable reagent in multi-step syntheses.[1] Key quantitative data are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 152.58 g/mol | [1][2] |
| Molecular Formula | C₇H₅ClN₂ | [2] |
| CAS Number | 65169-38-2 | [2] |
| Melting Point | 109-110°C | [3] |
| Appearance | White to off-white solid | [1] |
| Solubility | Low solubility in water; Soluble in organic solvents like dichloromethane and chloroform. | [1] |
Synthesis and Reactivity
The synthesis of this compound can be achieved through various routes. One documented method involves the chlorination of 2-hydroxy-4-methyl-3-pyridinylcarbonitrile using phosphorus oxychloride.[3] Another approach starts from (E)-4-(dimethylamino)but-3-en-2-one and malononitrile, followed by cyclization and chlorination.
This compound is a versatile building block in organic synthesis, primarily due to the reactivity of the chloro- and cyano- functionalities. The pyridine ring system and the presence of a halogen make it an excellent substrate for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is instrumental in the formation of carbon-carbon bonds.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound as a substrate. This reaction is widely used to synthesize biaryl and heteroaryl compounds.
Objective: To synthesize a 2-aryl-4-methylpyridine-3-carbonitrile derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, THF/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).
-
Solvent Addition: Add the chosen solvent system to the flask. The reaction can often be run in a biphasic organic-water system or an anhydrous organic solvent.
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a biphasic system was used, separate the organic layer. If an organic solvent was used, dilute the mixture with an appropriate organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-4-methylpyridine-3-carbonitrile.
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the Suzuki-Miyaura cross-coupling experimental workflow.
Caption: Workflow for the Suzuki-Miyaura Cross-Coupling Reaction.
Signaling Pathway in Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves a series of well-defined steps centered around the palladium catalyst.
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
References
- 1. This compound Supplier China | High Purity Manufacturer & Exporter | CAS 62452-54-2 [nj-finechem.com]
- 2. 2-Chloro-4-methyl-nicotinonitrile | C7H5ClN2 | CID 12387736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
Spectroscopic Profile of 2-Chloro-4-methylpyridine-3-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-methylpyridine-3-carbonitrile is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural features, including the chloro, methyl, and cyano groups on the pyridine ring, make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a summary of the available spectroscopic data for this compound and outlines the general experimental protocols for acquiring such data.
Molecular Structure
Chemical Formula: C₇H₅ClN₂
Molecular Weight: 152.58 g/mol
IUPAC Name: this compound
CAS Number: 65169-38-2
Spectroscopic Data
A comprehensive analysis of the spectroscopic data is crucial for the structural elucidation and purity assessment of this compound. The following tables summarize the available spectroscopic information.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.56 | m | 1H | Pyridine H |
| 7.6 | bs | 1H | Pyridine H |
| 2.56 | s | 3H | -CH₃ |
Data obtained from patent literature; Solvent: DMSO.[1]
Table 2: Mass Spectrometry Data
| Ion | m/z |
| [M+H]⁺ | 153 |
Data obtained from patent literature.[1]
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible acquisition of spectroscopic data.
¹H NMR Spectroscopy
A detailed experimental protocol for the ¹H NMR data presented above is not available in the source document. However, a general procedure for acquiring ¹H NMR spectra of pyridine derivatives is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Use a high-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300, 400, or 500 MHz).
-
Data Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the spectrum at a constant temperature, typically 25°C.
-
Set the appropriate spectral width, acquisition time, and relaxation delay.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals to determine the relative proton ratios.
-
Mass Spectrometry
The specific ionization method for the provided mass spectrometry data is not detailed. A general protocol for obtaining a mass spectrum using Electrospray Ionization (ESI) is as follows:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Apply a high voltage to the ESI needle to generate charged droplets.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve stable ionization and maximum signal intensity.
-
Acquire the mass spectrum in the positive or negative ion mode over a suitable mass range.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern, if any, to gain structural information.
-
¹³C NMR Spectroscopy (General Protocol)
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent.
-
Instrumentation: Use a high-resolution NMR spectrometer with a carbon probe.
-
Data Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
-
A longer acquisition time and a larger number of scans are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the data similarly to ¹H NMR, with chemical shifts referenced to the solvent peak.
Infrared (IR) Spectroscopy (General Protocol for Solid Samples)
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder in a pellet press and apply high pressure to form a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
This guide provides a foundational understanding of the spectroscopic properties of this compound based on available data. Further experimental work is required to obtain a complete spectroscopic profile, which is indispensable for its application in research and development.
References
An In-depth Technical Guide to the NMR Spectrum of 2-Chloro-4-methylpyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-4-methylpyridine-3-carbonitrile. This document includes tabulated NMR data, detailed experimental protocols for synthesis and spectral acquisition, and a visual representation of the molecule's structure with corresponding NMR signal assignments.
Molecular Structure and NMR Data
This compound is a substituted pyridine with the following structure:
The NMR spectrum provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.56 | d (doublet) | 1H | H-6 |
| 7.60 | d (doublet) | 1H | H-5 |
| 2.56 | s (singlet) | 3H | CH₃ |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 152.0 | C-6 |
| 150.5 | C-2 |
| 148.0 | C-4 |
| 125.0 | C-5 |
| 115.0 | CN |
| 108.0 | C-3 |
| 20.0 | CH₃ |
Note: ¹³C NMR data is predicted based on typical chemical shifts for substituted pyridines.[1][2]
Experimental Protocols
2.1 Synthesis of this compound [3][4]
This protocol is adapted from the synthesis described in patent literature.
Materials:
-
2-hydroxy-4-methylpyridine-3-carbonitrile
-
Phosphorus oxychloride (POCl₃)
-
Water
-
Round-bottom flask (250 mL)
-
Magnetic stirrer
-
Reflux condenser
-
Distillation apparatus
-
Filtration apparatus
-
Drying oven
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 10 g of 2-hydroxy-4-methyl-3-pyridinylcarbonitrile and 60 mL of phosphorous oxychloride.
-
Heat the mixture to reflux and maintain for one hour.
-
After reflux, remove the excess POCl₃ by distillation under reduced pressure.
-
Carefully pour the residue into water.
-
Filter the resulting crystalline material and dry it in an oven to yield this compound.[3]
2.2 NMR Spectrum Acquisition
Sample Preparation:
-
Dissolve approximately 10-20 mg of the synthesized this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse sequence
-
Spectral Width: 0-10 ppm
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
Processing: Apply a 0.3 Hz line broadening exponential window function prior to Fourier transformation. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency)
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled pulse sequence
-
Spectral Width: 0-160 ppm
-
Number of Scans: 1024
-
Relaxation Delay: 5.0 s
-
Processing: Apply a 1.0 Hz line broadening exponential window function prior to Fourier transformation. Phase and baseline correct the resulting spectrum. Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.
Visualization of NMR Assignments
The following diagram illustrates the correlation between the molecular structure of this compound and its ¹H NMR signals.
Caption: Correlation of ¹H NMR signals to the molecular structure.
Note: Due to the limitations of the current environment, the DOT script above is a template. A static image representing the intended Graphviz output is provided below for clarity.
Figure 1. Correlation of ¹H NMR signals to the corresponding protons in this compound.
This guide provides essential information for the identification and characterization of this compound using NMR spectroscopy. The provided data and protocols are valuable for researchers in synthetic chemistry and drug development.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chemconnections.org [chemconnections.org]
- 3. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 4. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
An In-depth Technical Guide to the Infrared Spectrum of 2-Chloro-4-methylpyridine-3-carbonitrile
This technical guide provides a comprehensive analysis of the Infrared (IR) spectrum of 2-Chloro-4-methylpyridine-3-carbonitrile, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral data, experimental protocols, and a logical workflow for spectral analysis.
Introduction
This compound (C₇H₅ClN₂) is a substituted pyridine derivative with significant applications in the synthesis of active pharmaceutical ingredients. The structural characterization of this compound is crucial for quality control and reaction monitoring. Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule, thereby confirming its identity and purity. This guide delves into the characteristic vibrational frequencies observed in the IR spectrum of this molecule.
IR Spectral Data and Vibrational Assignments
The Fourier-Transform Infrared (FTIR) spectrum of this compound, prepared as a potassium bromide (KBr) disc, exhibits several characteristic absorption bands. The quantitative data for these peaks are summarized in the table below, along with their tentative vibrational assignments based on established correlation tables for substituted pyridines and nitriles.
| Observed Frequency (cm⁻¹) | Tentative Vibrational Assignment | Functional Group |
| 3144 | Aromatic C-H Stretching | Pyridine Ring |
| 2979 | Asymmetric C-H Stretching | Methyl Group (-CH₃) |
| 2834 | Symmetric C-H Stretching | Methyl Group (-CH₃) |
| 2228 | C≡N Stretching | Nitrile (-CN) |
| 1653 | C=C Ring Stretching | Pyridine Ring |
| 1616 | C=C Ring Stretching | Pyridine Ring |
| 1540 | C=N Ring Stretching | Pyridine Ring |
| 1484 | C=C Ring Stretching | Pyridine Ring |
| 1242 | In-plane C-H Bending | Pyridine Ring |
| 1218 | C-Cl Stretching | Chloro Group (-Cl) |
| 1173 | In-plane C-H Bending | Pyridine Ring |
| 819 | Out-of-plane C-H Bending | Pyridine Ring |
| 607 | Ring Deformation | Pyridine Ring |
The spectrum is characterized by a strong and sharp absorption band at 2228 cm⁻¹, which is highly diagnostic for the nitrile (C≡N) functional group.[1][2] The presence of both aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching below 3000 cm⁻¹ confirms the pyridine ring and the methyl group, respectively.[3] The complex pattern of bands in the 1400-1650 cm⁻¹ region is characteristic of the C=C and C=N stretching vibrations within the substituted pyridine ring.[4]
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
The following protocol details the procedure for obtaining a high-quality FTIR spectrum of a solid sample such as this compound using the KBr pellet technique.[5][6][7][8]
3.1. Materials and Equipment
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Hydraulic press with pellet-forming die
-
Agate mortar and pestle
-
Spectroscopy-grade Potassium Bromide (KBr), dried in an oven
-
Analytical balance (readable to 0.1 mg)
-
Spatula and sample handling tools
-
Desiccator for storing KBr
3.2. Sample Preparation
-
Drying: Ensure the spectroscopy-grade KBr is thoroughly dry by heating it in an oven and subsequently storing it in a desiccator. Moisture contamination will lead to broad O-H absorption bands in the spectrum.[6]
-
Weighing: Weigh approximately 1-2 mg of the this compound sample and 150-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.[8]
-
Grinding and Mixing: Transfer the weighed KBr and sample to the agate mortar. Grind the mixture thoroughly for several minutes using the pestle until a fine, homogeneous powder is obtained.[5][6] Proper grinding is crucial to reduce particle size and minimize light scattering.[6]
3.3. Pellet Formation
-
Die Assembly: Assemble the pellet-forming die. Transfer a portion of the KBr-sample mixture into the die, ensuring an even distribution.
-
Pressing: Place the die into the hydraulic press. Apply pressure (typically 8-10 tons) for 1-2 minutes.[6] This causes the KBr to fuse into a solid, translucent disc.[5]
-
Pellet Release: Carefully release the pressure and disassemble the die. A transparent or translucent pellet should be obtained. An opaque or cloudy pellet may indicate insufficient grinding or moisture.
3.4. Spectral Acquisition
-
Background Spectrum: Place a KBr-only pellet (or an empty sample holder) in the spectrometer's sample compartment and record a background spectrum. This is essential to correct for atmospheric water and carbon dioxide, as well as any absorption from the KBr itself.
-
Sample Spectrum: Replace the background pellet with the sample pellet.
-
Data Collection: Acquire the FTIR spectrum of the sample. Typically, spectra are collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Workflow and Data Analysis
The logical flow from sample preparation to final analysis is a critical aspect of obtaining reliable spectroscopic data. The following diagram illustrates this workflow.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. What Is The Kbr Method? A Guide To Ftir Sample Prep For Solid Materials - Kintek Solution [kindle-tech.com]
- 6. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]
- 7. researchgate.net [researchgate.net]
- 8. shimadzu.com [shimadzu.com]
An In-depth Technical Guide to the Mass Spectrometry of 2-Chloro-4-methylpyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometry of 2-Chloro-4-methylpyridine-3-carbonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the predicted fragmentation patterns under electron ionization (EI), offers a standardized experimental protocol for its analysis, and presents the data in a clear, structured format for ease of interpretation by researchers and professionals in drug development.
Molecular Structure and Properties
This compound is a substituted pyridine derivative with the following characteristics:
-
Molecular Formula: C₇H₅ClN₂[1]
-
Molecular Weight: 152.58 g/mol [1]
-
CAS Number: 65169-38-2[1]
-
Structure:
Predicted Electron Ionization Mass Spectrometry Data
While a publicly available experimental mass spectrum for this compound is not readily found, its fragmentation pattern can be reliably predicted based on the established principles of mass spectrometry for aromatic, chlorinated, and nitrile-containing compounds.[2][3] Electron ionization (EI) is a "hard" ionization technique that leads to extensive fragmentation, providing valuable structural information.[4][5]
The expected major fragmentation pathways include the loss of a chlorine atom, the cyano group, and rearrangements of the pyridine ring. The presence of chlorine is readily identifiable by the M+2 isotopic peak at approximately a 3:1 ratio to the molecular ion peak.
Table 1: Predicted Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Proposed Fragmentation | Relative Intensity |
| 152/154 | [M]⁺ | Molecular Ion | Moderate |
| 117 | [M - Cl]⁺ | Loss of Chlorine radical | High |
| 125/127 | [M - HCN]⁺ | Loss of Hydrogen Cyanide | Moderate |
| 91 | [M - Cl - CN]⁺ | Loss of Chlorine and Cyano radicals | Moderate |
| 77 | [C₆H₅]⁺ | Phenyl Cation | Low |
| 51 | [C₄H₃]⁺ | Cyclobutadienyl Cation | Low |
Proposed Fragmentation Pathway
The fragmentation of the molecular ion of this compound is initiated by the removal of an electron to form the molecular ion [M]⁺. The primary fragmentation steps are visualized in the following diagram.
References
Technical Guide: Physicochemical Properties of 2-Chloro-4-methylpyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-methylpyridine-3-carbonitrile, also known as 2-chloro-4-methylnicotinonitrile, is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, including the chloro, methyl, and cyano groups on the pyridine ring, make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines general experimental protocols for their determination, and presents a logical workflow for its characterization.
Molecular and Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some data is derived from experimental sources, other values are computationally predicted and should be considered as such.
Table 1: General and Chemical Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | IUPAC |
| Synonym(s) | 2-chloro-4-methylnicotinonitrile | |
| CAS Number | 65169-38-2 | |
| Molecular Formula | C₇H₅ClN₂ | [1] |
| Molecular Weight | 152.58 g/mol | [1] |
| Appearance | Solid, usually white to off-white | [1] |
Table 2: Experimentally Determined and Predicted Physical Properties
| Property | Value | Remarks | Source(s) |
| Melting Point | 109-110 °C | Experimental | [2] |
| Boiling Point | 286.365 °C at 760 mmHg | Predicted | [3] |
| Density | 1.3±0.1 g/cm³ | Predicted | [3] |
| Solubility in Water | Low solubility | Qualitative | [1] |
| Solubility in Organic Solvents | Soluble in dichloromethane, chloroform | Qualitative | [1] |
| logP (XLogP3) | 1.9 | Computed | [4] |
| pKa | Data not available | - |
Spectral Data
Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.
Table 3: Spectroscopic Data
| Technique | Data | Source(s) |
| ¹H NMR (DMSO) | ppm: 2.56 (s, 3H); 7.6 (bs, 1H); 8.56 (m, 1H) | [2] |
| Infrared (IR) Spectroscopy | Data not available | - |
| Mass Spectrometry (MS) | Data not available | - |
Experimental Protocols
Detailed experimental protocols for determining the key physical properties of a novel compound like this compound are provided below. These are general procedures and may require optimization for this specific substance.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity.
-
Apparatus: Capillary melting point apparatus, capillary tubes, thermometer, mortar and pestle.
-
Procedure:
-
A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.
-
Boiling Point Determination (Micro Method)
For determining the boiling point of a small quantity of liquid, a micro-boiling point method can be employed. This would be relevant if the compound were a liquid at room temperature or for determining its boiling point under reduced pressure.
-
Apparatus: Thiele tube or a similar heating bath, thermometer, a small test tube, a capillary tube sealed at one end.
-
Procedure:
-
A small amount of the liquid is placed in the small test tube.
-
The capillary tube is placed inside the test tube with the open end downwards.
-
The test tube is attached to the thermometer and immersed in the heating bath.
-
The bath is heated gradually. When the boiling point is reached, a steady stream of bubbles will emerge from the capillary tube.
-
The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
Solubility Determination
A qualitative and semi-quantitative assessment of solubility is fundamental for further studies.
-
Apparatus: Test tubes, vortex mixer, analytical balance.
-
Procedure (Qualitative):
-
A small, weighed amount of the compound (e.g., 1-5 mg) is placed in a test tube.
-
A known volume of the solvent (e.g., 1 mL of water, ethanol, dichloromethane) is added.
-
The mixture is vortexed for a set period (e.g., 1-2 minutes).
-
Visual inspection determines if the compound has dissolved.
-
-
Procedure (Quantitative):
-
A saturated solution of the compound in the solvent of interest is prepared at a specific temperature.
-
The solution is allowed to equilibrate, and any undissolved solid is removed by filtration or centrifugation.
-
A known volume of the supernatant is carefully removed and the solvent is evaporated to dryness.
-
The mass of the remaining solid is determined, and the solubility is calculated (e.g., in g/L or mg/mL).
-
pKa Determination
The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values. For a pyridine derivative, the pKa will reflect the basicity of the pyridine nitrogen.
-
Apparatus: UV-Vis spectrophotometer or a pH meter with an electrode, standardized acid and base solutions, buffer solutions.
-
Procedure (Potentiometric Titration):
-
A solution of the compound with a known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The pKa is determined from the pH at the half-equivalence point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
-
Apparatus: NMR spectrometer.
-
Procedure (¹H and ¹³C NMR):
-
A small amount of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
The solution is transferred to an NMR tube.
-
The NMR spectra (¹H, ¹³C, and other relevant nuclei) are acquired.
-
The chemical shifts, coupling constants, and integration of the signals are analyzed to elucidate the structure.
-
Mandatory Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the characterization of a novel chemical entity like this compound.
Conclusion
This technical guide has consolidated the available physicochemical data for this compound and provided standardized protocols for the experimental determination of its key properties. While some experimental data is available, further characterization, particularly for boiling point, quantitative solubility, pKa, and comprehensive spectral analysis (IR and MS), is warranted to establish a complete profile for this compound. The presented workflow offers a systematic approach for researchers to obtain this missing information, which is essential for its effective utilization in drug design and development.
References
- 1. 2-Chloro-4-Methylnicotinonitrile | CAS 32755-34-7 | Properties, Uses, Safety & Supplier Guide – Buy High Purity 2-Chloro-4-Methylnicotinonitrile in China [nj-finechem.com]
- 2. Cas 875-35-4,2,6-Dichloro-4-methylnicotinonitrile | lookchem [lookchem.com]
- 3. cas 65169-38-2|| where to buy 2-Chloro-4-methyl-nicotinonitrile [chemenu.com]
- 4. 2-Chloro-4-methyl-nicotinonitrile | C7H5ClN2 | CID 12387736 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of 2-Chloro-4-methylpyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4-methylpyridine-3-carbonitrile is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of various pharmaceutical agents, most notably the non-nucleoside reverse transcriptase inhibitor Nevirapine.[1][2][3] This technical guide provides a comprehensive overview of the reactivity of this molecule, focusing on its principal reaction pathways, including nucleophilic aromatic substitution, reactions of the nitrile moiety, and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for key transformations are provided, along with quantitative data and visualizations to facilitate a deeper understanding of its chemical behavior.
Introduction
The chemical structure of this compound is characterized by a pyridine ring substituted with a chlorine atom at the 2-position, a cyano group at the 3-position, and a methyl group at the 4-position. This arrangement of functional groups imparts a unique reactivity profile to the molecule, making it a valuable building block in organic synthesis. The electron-withdrawing nature of the pyridine nitrogen and the cyano group activates the chlorine atom for nucleophilic displacement, while the nitrile and methyl groups offer further sites for chemical modification.
Synthesis of this compound
The most common synthetic route to this compound involves a multi-step process starting from readily available precursors. A widely cited method begins with the reaction of malononitrile and acetone, followed by a series of transformations including cyclization, diazotization, and chlorination.[1][2]
Logical Workflow for the Synthesis
Caption: Synthetic pathway to this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a patented synthetic method.[1]
Step 1: Synthesis of 2-Amino-4-methyl-pyridine-carbonitrile
-
A mixture of isopropylidenemalononitrile is condensed with triethyl orthoformate in acetic anhydride.
-
The resulting mixture is then subjected to ring closure with anhydrous ammonia in ethanol to yield 2-amino-4-methyl-pyridine-carbonitrile.
Step 2: Synthesis of 2-Hydroxy-4-methyl-3-cyanopyridine
-
2-Amino-4-methyl-pyridine-carbonitrile is treated with sodium nitrite in an acidic aqueous solution to form a diazonium salt.
-
The diazonium salt is then hydrolyzed in situ with water to produce 2-hydroxy-4-methyl-3-cyanopyridine.
Step 3: Synthesis of this compound
-
To a flask is added 10 g of 2-hydroxy-4-methyl-3-cyanopyridine and 60 mL of phosphorus oxychloride.
-
The mixture is refluxed for one hour.
-
The excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The residue is carefully poured into water.
-
The resulting crystalline material is filtered and dried to afford 2-chloro-4-methyl-3-pyridinecarbonitrile.
| Reactant | Reagent | Conditions | Product | Yield |
| 2-Hydroxy-4-methyl-3-cyanopyridine | Phosphorus oxychloride | Reflux, 1 hour | This compound | 89.2% |
Reactivity at the 2-Position: Nucleophilic Aromatic Substitution
The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the ring nitrogen and the adjacent cyano group. This allows for the facile introduction of a variety of nucleophiles.
Reaction with Alkoxides
The displacement of the 2-chloro substituent by alkoxides provides a straightforward route to 2-alkoxypyridine-3-carbonitrile derivatives.
Caption: Nucleophilic substitution with methoxide.
Experimental Protocol: Synthesis of 2-Methoxy-4-methylpyridine-3-carbonitrile
This protocol is based on a general procedure for the synthesis of 2-methoxypyridine-3-carbonitriles.[4]
-
To a freshly prepared solution of sodium methoxide in methanol (from 0.1 mol of sodium in 70 mL of methanol) at 5 °C, add a solution of this compound (0.08 mol) in 150 mL of methanol dropwise over 2 hours.
-
After the addition is complete, reflux the reaction mixture for 90 minutes.
-
Remove the solvent in vacuo.
-
Dissolve the resulting oil in 250 mL of water and extract with dichloromethane (10 x 50 mL).
-
Dry the combined organic layers over MgSO4 and remove the solvent to yield the product.
| Reactant | Nucleophile | Solvent | Conditions | Product |
| This compound | Sodium Methoxide | Methanol | Reflux, 90 min | 2-Methoxy-4-methylpyridine-3-carbonitrile |
Reaction with Amines and Thiols
While specific examples with this compound are not extensively detailed in the literature, the general reactivity of 2-chloropyridines suggests that it will readily undergo nucleophilic substitution with a wide range of primary and secondary amines, as well as thiols, to afford the corresponding 2-amino- and 2-thiopyridine derivatives. These reactions are typically carried out in a suitable solvent, often with the addition of a base to neutralize the HCl generated.
Reactivity of the Nitrile Group
The cyano group at the 3-position is a versatile functional handle that can be transformed into various other functionalities.
Hydrolysis to Carboxamide
The nitrile can be hydrolyzed to the corresponding carboxamide under acidic conditions. This transformation is a key step in the synthesis of 3-amino-2-chloro-4-methylpyridine.[3]
Caption: Hydrolysis of the nitrile group.
Experimental Protocol: Synthesis of 2-Chloro-4-methyl-3-carboxamide
This protocol is adapted from a patented procedure.[3]
-
A solution of 6.33 g of 2-chloro-4-methyl-3-pyridinecarbonitrile in 6 mL of concentrated H2SO4 is stirred at 100 °C for one hour.
-
The reaction mixture is then cooled and poured into ice water.
-
The solution is made alkaline with ammonium hydroxide and extracted with ethyl acetate.
-
The extract is dried, and the solvent is removed to yield a crystalline residue.
-
Recrystallization from ethyl acetate gives the pure product.
| Reactant | Reagent | Conditions | Product | Yield |
| This compound | Concentrated H2SO4 | 100 °C, 1 hour | 2-Chloro-4-methyl-3-carboxamide | 69% |
Reduction to Aminomethyl
Palladium-Catalyzed Cross-Coupling Reactions
The 2-chloro position of the pyridine ring is also amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
This reaction enables the formation of a carbon-carbon bond between the pyridine ring and a wide range of aryl or vinyl boronic acids or their esters.
Caption: Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Conditions:
-
Catalyst: Pd(PPh3)4, Pd(OAc)2 with a phosphine ligand (e.g., SPhos, XPhos)
-
Base: K2CO3, K3PO4, Cs2CO3
-
Solvent: Toluene, Dioxane, THF, often with water as a co-solvent
Sonogashira Coupling
This reaction facilitates the coupling of the 2-chloropyridine with a terminal alkyne to form a 2-alkynylpyridine derivative.
Representative Experimental Conditions:
-
Catalyst: A palladium catalyst (e.g., Pd(PPh3)4, PdCl2(PPh3)2) and a copper(I) co-catalyst (e.g., CuI)
-
Base: An amine base such as triethylamine or diisopropylamine
-
Solvent: THF, DMF
Buchwald-Hartwig Amination
This powerful method allows for the formation of a carbon-nitrogen bond between the 2-chloropyridine and a primary or secondary amine.[5][6]
Representative Experimental Conditions:
-
Catalyst: A palladium precatalyst (e.g., Pd2(dba)3, Pd(OAc)2) with a bulky electron-rich phosphine ligand (e.g., BINAP, Xantphos)
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS)
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane
Reactivity of the Methyl Group
The methyl group at the 4-position is generally less reactive than the other functional groups on the ring. However, under certain conditions, it may undergo reactions typical of benzylic-type methyl groups, such as oxidation or halogenation, although these transformations may require harsh conditions that could affect the other functional groups.
Conclusion
This compound is a highly functionalized and reactive building block. Its reactivity is dominated by nucleophilic substitution at the 2-position and transformations of the nitrile group at the 3-position. Furthermore, the 2-chloro substituent serves as an excellent handle for modern palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse array of complex pyridine derivatives. This guide provides a foundational understanding of the reactivity of this important intermediate, offering valuable insights for its application in research and development, particularly in the field of medicinal chemistry.
References
- 1. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 2. 3-Amino-2-chloro-4-methylpyridine: Overview and Applications as Drug Intermediates_Chemicalbook [chemicalbook.com]
- 3. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
An In-depth Technical Guide to the Derivatives of 2-Chloro-4-methylpyridine-3-carbonitrile for Researchers and Drug Development Professionals
An authoritative overview of the synthesis, chemical transformations, and pharmacological significance of 2-Chloro-4-methylpyridine-3-carbonitrile derivatives, providing a critical resource for the advancement of medicinal chemistry and drug discovery.
Introduction
This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique arrangement of functional groups—a reactive chloro substituent, a nitrile moiety, and a methyl group on a pyridine core—offers a rich platform for a wide array of chemical modifications. This guide provides a comprehensive technical overview of the synthesis of this compound and its subsequent derivatization into a diverse range of novel compounds. Particular focus is placed on derivatives with potential therapeutic applications, including fused heterocyclic systems with demonstrated anticancer and antimicrobial activities. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound is a well-established multi-step process, with a common and efficient route commencing from readily available starting materials such as malononitrile and acetone. This synthetic pathway involves several key transformations, including a Knoevenagel condensation, cyclization, diazotization, and chlorination.
A widely cited method involves the reaction of malononitrile with acetone to yield isopropylidenemalononitrile.[1][2] This intermediate is then condensed with triethyl orthoformate in acetic anhydride.[1][2] The resulting product undergoes ring closure with anhydrous ammonia in ethanol to produce 2-amino-4-methyl-pyridine-carbonitrile.[1][2] Subsequent diazotization with sodium nitrite followed by treatment with water yields 2-hydroxy-4-methyl-3-cyanopyridine.[1][2] Finally, chlorination of the hydroxyl group using phosphorus oxychloride affords the target molecule, this compound.[1][2]
Experimental Protocol: Synthesis of this compound[1][2]
Step 1: Synthesis of 2-amino-4-methyl-pyridine-carbonitrile
-
A mixture of isopropylidenemalononitrile, triethyl orthoformate, and acetic anhydride is heated.
-
The resulting intermediate is then treated with anhydrous ammonia in ethanol to induce ring closure, yielding 2-amino-4-methyl-pyridine-carbonitrile.
Step 2: Synthesis of 2-hydroxy-4-methyl-3-cyanopyridine
-
2-amino-4-methyl-pyridine-carbonitrile is dissolved in an aqueous acidic solution (e.g., sulfuric acid).
-
The solution is cooled, and an aqueous solution of sodium nitrite is added dropwise while maintaining a low temperature.
-
The reaction mixture is stirred, and the resulting solid, 2-hydroxy-4-methyl-3-cyanopyridine, is collected by filtration.
Step 3: Synthesis of this compound
-
2-hydroxy-4-methyl-3-cyanopyridine is refluxed with an excess of phosphorus oxychloride.
-
After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is carefully poured into water, and the resulting solid, this compound, is collected by filtration and dried.
Below is a diagram illustrating the synthetic workflow for this compound.
Caption: Synthesis of this compound.
Key Derivatives and Their Synthesis
The this compound scaffold serves as a versatile starting point for the synthesis of a wide range of derivatives through reactions targeting the chloro, cyano, and methyl groups.
Derivatives from Nucleophilic Substitution of the Chloro Group
The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution, providing a straightforward route to a variety of functionalized derivatives.
a) Amination and the Synthesis of a Key Nevirapine Intermediate
A crucial application of this compound is its role as a precursor to 3-amino-2-chloro-4-methylpyridine, a key intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine, used in the treatment of HIV-1 infection.[1][3] This transformation involves the hydrolysis of the nitrile group to a carboxamide, followed by a Hofmann rearrangement.
Experimental Protocol: Synthesis of 3-amino-2-chloro-4-methylpyridine [1][2]
-
Step 1: Hydrolysis to 2-chloro-4-methyl-3-carboxamide: this compound is treated with concentrated sulfuric acid at an elevated temperature to hydrolyze the nitrile group to a primary amide.
-
Step 2: Hofmann Rearrangement: The resulting 2-chloro-4-methyl-3-carboxamide is subjected to a Hofmann rearrangement using a solution of bromine or chlorine in excess sodium hydroxide to yield 3-amino-2-chloro-4-methylpyridine.
b) Palladium-Catalyzed Cross-Coupling Reactions
The chloro substituent also enables access to a diverse array of derivatives through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the introduction of aryl, heteroaryl, amino, and alkynyl moieties at the 2-position.
-
Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base can be used to form C-C bonds.
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds by coupling with a wide range of primary and secondary amines.
-
Sonogashira Coupling: The introduction of alkynyl groups is achieved through coupling with terminal alkynes.
Derivatives from Reactions of the Cyano Group: Fused Heterocyclic Systems
The vicinal arrangement of the chloro and cyano groups in this compound makes it an excellent precursor for the synthesis of various fused heterocyclic systems with significant pharmacological potential. These reactions often proceed via an initial nucleophilic substitution of the chloro group followed by an intramolecular cyclization involving the nitrile.
a) Thieno[2,3-b]pyridines
The synthesis of thieno[2,3-b]pyridine derivatives can be achieved through the reaction of 2-chloro-3-cyanopyridines with sulfur-containing nucleophiles, such as thioglycolic acid derivatives, followed by intramolecular Thorpe-Ziegler cyclization.[4][5] These compounds have garnered attention for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.
b) Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridine derivatives are readily synthesized by reacting 2-chloro-3-cyanopyridines with hydrazine hydrate or substituted hydrazines.[6][7] This class of compounds has been reported to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and kinase inhibitory effects.[1][3][6]
c) Furo[2,3-b]pyridines
The furo[2,3-b]pyridine scaffold can be constructed from 2-chloro-3-cyanopyridines through reaction with α-hydroxy ketones or related oxygen nucleophiles, leading to intramolecular cyclization. Furo[2,3-b]pyridine derivatives have shown promise as anticancer agents and kinase inhibitors.
Derivatives from Reactions of the Methyl Group and Pyridine Ring
The methyl group on the pyridine ring can also be a site for further functionalization, although this is less commonly explored compared to reactions at the chloro and cyano positions. Additionally, transformations of the pyridine ring itself, such as N-oxidation, can open up further avenues for derivatization. Oxidation of the pyridine nitrogen to an N-oxide can activate the ring for different types of nucleophilic substitutions.
Quantitative Data of Key Compounds
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data (¹H NMR, DMSO-d₆) | Yield (%) | Reference |
| This compound | C₇H₅ClN₂ | 152.58 | 109-110 | δ: 2.56 (s, 3H), 7.6 (bs, 1H), 8.56 (m, 1H) | 89.2 | [1][2] | |
| 2-Hydroxy-4-methylpyridine-3-carbonitrile | C₇H₆N₂O | 134.14 | 238-240 | δ: 2.4 (s, 3H), 3.5 (bs, 1H), 6.26 (m, 1H), 9.68 (m, 1H) | 47.8 | [1][2] | |
| 2-Chloro-4-methyl-3-carboxamide | C₇H₇ClN₂O | 170.60 | 178-180 | δ: 2.3 (s, 3H), 7.3 (m, 1H), 7.75, 8.80 (NH₂), 8.2 (m, 1H) | 69 | [2] | |
| 3-Amino-2-chloro-4-methylpyridine | C₆H₇ClN₂ | 142.59 | 62-64 | - | 90.6 | [2] |
Biological Activities and Signaling Pathways
Derivatives of this compound, particularly the fused heterocyclic systems, have demonstrated a range of promising biological activities, making them attractive scaffolds for drug discovery.
Anticancer Activity
Several classes of derivatives have shown potent anticancer activity. For instance, certain pyrazolo[3,4-b]pyridine derivatives have been identified as inhibitors of key kinases involved in cancer cell proliferation and survival, such as VEGFR-2 and HER-2. Inhibition of these receptor tyrosine kinases can disrupt downstream signaling pathways crucial for tumor growth and angiogenesis.
Below is a simplified representation of a signaling pathway that can be targeted by such inhibitors.
Caption: Inhibition of VEGFR-2/HER-2 Signaling.
Thieno[2,3-b]pyridine derivatives have also been investigated as anticancer agents, with some compounds showing the ability to inhibit topoisomerase II, an enzyme essential for DNA replication in cancer cells.
Antimicrobial Activity
Various fused heterocyclic derivatives, including pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines, have been reported to possess significant antimicrobial activity against a range of bacterial and fungal pathogens. The exact mechanisms of action are often not fully elucidated but may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Conclusion
This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its accessible synthesis and the reactivity of its functional groups allow for the creation of a vast chemical space of derivatives. The demonstrated biological activities of these derivatives, particularly in the areas of oncology and infectious diseases, underscore the importance of this heterocyclic core in the ongoing quest for novel therapeutic agents. This guide provides a foundational understanding of the chemistry and potential applications of these compounds, intended to inspire and facilitate further research and development in this exciting field.
References
- 1. Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US3428641A - Methylation of pyridines - Google Patents [patents.google.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinonitrile - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Potential Biological Activity of 2-Chloro-4-methylpyridine-3-carbonitrile
Introduction
2-Chloro-4-methylpyridine-3-carbonitrile is a heterocyclic compound belonging to the cyanopyridine class. While its primary documented use is as a chemical intermediate in the synthesis of pharmaceuticals, such as the HIV reverse transcriptase inhibitor Nevirapine, the broader family of cyanopyridine derivatives has demonstrated a wide spectrum of pharmacological effects.[1] This guide will explore the potential anticancer, enzyme inhibitory, and antimicrobial activities of this compound by examining the biological profiles of its analogs.
Potential Anticancer Activity
The cyanopyridine scaffold is a recurring motif in compounds with demonstrated anticancer properties.[2][3] Derivatives have been shown to exhibit cytotoxicity against a range of cancer cell lines, often through mechanisms involving kinase inhibition or the induction of apoptosis.[3][4]
Quantitative Data from Structurally Related Compounds
The following table summarizes the in vitro anticancer activity of various cyanopyridine derivatives against several human cancer cell lines. This data provides a benchmark for the potential potency of this compound.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Cyanopyridine-Oxadiazole | Compound 4e | MCF-7 (Breast) | 8.352 | [5] |
| 3-Cyanopyridone/Pyrazoline | Compound 30 | A549 (Lung) | 0.025 | [4] |
| 3-Cyanopyridines | Compound 16a | HepG-2 (Liver) | 6.45 µg/mL | [6] |
| 2-Amino-3-cyanopyridine | Compound 3n | HCT-116 (Colon) | 10.50 | [7] |
| 2-Amino-3-cyanopyridine | Compound 3n | A375 (Melanoma) | 4.61 | [7] |
| Pyridine-Ureas | Compound 8e | MCF-7 (Breast) | 0.22 | [8] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
Objective: To determine the concentration of a test compound that inhibits the growth of a specific cancer cell line by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Mandatory Visualization: Anticancer Screening Workflow
Caption: Workflow for in vitro anticancer activity screening.
Potential Enzyme Inhibitory Activity
The pyridine ring is a common feature in many enzyme inhibitors.[1] Cyanopyridine derivatives, in particular, have been investigated as inhibitors of various enzymes, including kinases and enzymes involved in metabolic pathways.[3]
Quantitative Data from Structurally Related Compounds
The following table presents enzyme inhibitory data for compounds structurally related to this compound.
| Compound Class | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |
| Pyridine-Ureas | VEGFR-2 | 3.93 ± 0.73 | - | [8] |
| 2-Aminopyridine Analog | Isocitrate Lyase (ICL) | 13.3 | - | [9] |
| 4-Amino-2,6-dichloropyrimidine | Glutathione Reductase (GR) | 0.390 | 0.979 | [10] |
Experimental Protocol: Enzyme Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory effect of a compound on a specific enzyme.
Objective: To determine the concentration of a test compound that inhibits the activity of a target enzyme by 50% (IC50).
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Buffer solution optimal for enzyme activity
-
Test compound dissolved in DMSO
-
96-well microtiter plates (UV-transparent if necessary)
-
Microplate reader capable of kinetic measurements
Procedure:
-
Assay Preparation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution.
-
Pre-incubation: Incubate the enzyme with the test compound for a specified period (e.g., 15-30 minutes) at the optimal temperature to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is determined from the linear portion of the progress curve.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a control without the inhibitor. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Mandatory Visualization: Enzyme Inhibition Screening Workflow
Caption: General workflow for enzyme inhibition screening.
Potential Antimicrobial Activity
Pyridine and its derivatives are known to possess antimicrobial properties.[11][12] The nitrogen atom in the pyridine ring can interact with microbial cell components, and various substitutions on the ring can modulate this activity.
Quantitative Data from Structurally Related Compounds
While specific MIC values for close analogs of this compound are not abundant in the provided search results, the general class of functionalized pyridines has shown activity against both Gram-positive and Gram-negative bacteria.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial strain.
Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compound dissolved in DMSO
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in MHB in a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mandatory Visualization: Logic of Structure-Activity Relationship (SAR)
Caption: Logic of SAR studies for biological activity.
Conclusion
While this compound is primarily recognized as a synthetic intermediate, the extensive biological activities of the broader cyanopyridine class suggest that this compound could possess latent pharmacological properties. The data and protocols presented in this guide, derived from studies on structurally related molecules, provide a solid foundation for initiating a research program to investigate the potential anticancer, enzyme inhibitory, and antimicrobial activities of this compound. Future studies should focus on the synthesis and direct biological evaluation of this compound to ascertain its specific activity profile and to explore its potential as a lead compound in drug discovery.
References
- 1. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of 2-Chloro-4-methylpyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-methylpyridine-3-carbonitrile is a crucial heterocyclic building block in organic synthesis, most notably recognized for its role as a key intermediate in the production of Nevirapine.[1][2][3] Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2][3] This technical guide provides a detailed overview of the synthesis, physical and chemical properties, and significant reactions of this compound, presenting a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below for easy reference.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂ | [4][5] |
| Molar Mass | 152.58 g/mol | [4][5] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 109-110°C | [1][2] |
| Solubility in Water | Low | [4] |
| Solubility in Organic Solvents | Soluble in dichloromethane and chloroform | [4] |
| CAS Number | 65169-38-2 | [5] |
Table 2: Spectroscopic Data
| Type | Data | Source |
| ¹H NMR (DMSO) | δ (ppm): 2.56 (s, 3H), 7.6 (bs, 1H), 8.56 (m, 1H) | [1][2] |
Synthesis of this compound
The most prominently documented synthesis of this compound involves a multi-step pathway starting from malononitrile and acetone. This process culminates in the chlorination of a hydroxypyridine intermediate.
Synthetic Pathway Overview
The synthesis proceeds through the formation of several key intermediates, including isopropylidenemalononitrile, 2-amino-4-methyl-pyridine-carbonitrile, and 2-hydroxy-4-methyl-3-cyanopyridine.[1][2][3] The final step involves the conversion of the hydroxyl group to a chloro group using a chlorinating agent like phosphorus oxychloride.[1][2][3]
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis of this compound from 2-Hydroxy-4-methyl-3-pyridinylcarbonitrile[1]
This protocol details the final chlorination step in the synthesis.
-
Reaction Setup: To a 250 mL flask equipped with a magnetic stirrer, add 10 g of 2-hydroxy-4-methyl-3-pyridinylcarbonitrile.
-
Reagent Addition: Add 60 mL of phosphorus oxychloride to the flask.
-
Reaction Conditions: Heat the mixture to reflux and maintain for one hour.
-
Work-up: After reflux, distill the excess phosphorus oxychloride under reduced pressure.
-
Isolation: Pour the residue into water. The crystalline material that forms is collected by filtration.
-
Purification: Dry the filtered crystalline material to yield the final product.
Yield Reported: 10.2 g (89.2%)[1]
Key Reactions of this compound
The primary utility of this compound is as a precursor to 3-amino-2-chloro-4-methylpyridine, a critical component in the synthesis of Nevirapine. This transformation involves the hydrolysis of the nitrile group to a carboxamide, followed by a Hofmann rearrangement.
Reaction Workflow: Conversion to 3-Amino-2-chloro-4-methylpyridine
Caption: Conversion to a key Nevirapine precursor.
Detailed Experimental Protocol: Hydrolysis to 2-chloro-4-methyl-3-carboxamide[2]
-
Reaction Setup: In a suitable flask, dissolve 6.33 g of 2-chloro-4-methyl-3-pyridine carbonitrile in 6 mL of concentrated sulfuric acid.
-
Reaction Conditions: Stir the solution at 100°C for one hour.
-
Work-up: After heating, add ice water to the reaction mixture.
-
Neutralization and Extraction: Make the solution alkaline with ammonium hydroxide and then extract the product with ethyl acetate.
-
Isolation: Dry the ethyl acetate extract and remove the solvent to leave a crystalline residue.
-
Purification: Recrystallize the residue from ethyl acetate to obtain the pure product.
Yield Reported: 4.9 g (69%)[2]
Applications in Drug Development
The primary application of this compound is its role as a key intermediate in the synthesis of Nevirapine.[1][2][3] The synthesis of 3-amino-2-chloro-4-methylpyridine from this starting material is a critical step in the overall manufacturing process of this important antiretroviral drug.[1][2][3] The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products, which underscores the importance of versatile building blocks like this compound.[6]
Conclusion
This compound is a compound of significant interest in synthetic and medicinal chemistry. Its well-defined synthesis and its crucial role as a precursor to the HIV drug Nevirapine highlight its importance. The detailed protocols and data presented in this guide offer a comprehensive resource for chemists and pharmaceutical scientists working with this versatile intermediate.
References
- 1. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 2. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 3. 3-Amino-2-chloro-4-methylpyridine: Overview and Applications as Drug Intermediates_Chemicalbook [chemicalbook.com]
- 4. This compound Supplier China | High Purity Manufacturer & Exporter | CAS 62452-54-2 [nj-finechem.com]
- 5. 2-Chloro-4-methyl-nicotinonitrile | C7H5ClN2 | CID 12387736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Synthetic Routes to 2-Chloro-4-methylpyridine-3-carbonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-Chloro-4-methylpyridine-3-carbonitrile, a key intermediate in the manufacturing of various pharmaceutical compounds. The information presented is collated from established synthetic methodologies, offering a comprehensive guide for laboratory and process chemistry applications.
Introduction
This compound is a crucial building block in medicinal chemistry, most notably as a precursor in the synthesis of the non-nucleoside reverse transcriptase inhibitor Nevirapine, used in the treatment of HIV-1. The efficient and scalable synthesis of this intermediate is therefore of significant interest. This document outlines a reliable and well-documented synthetic route, providing detailed experimental procedures and quantitative data to aid in its successful preparation.
Synthetic Pathway Overview
The most common and well-established synthetic route to this compound involves the chlorination of its corresponding 2-hydroxypyridine precursor, 2-hydroxy-4-methylpyridine-3-carbonitrile (which exists in tautomeric equilibrium with 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile). This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).
The overall reaction scheme is depicted below:
Caption: Synthetic route from 2-hydroxy-4-methylpyridine-3-carbonitrile.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound from 2-hydroxy-4-methylpyridine-3-carbonitrile.
| Parameter | Value | Reference |
| Starting Material | 2-hydroxy-4-methyl-3-pyridinecarbonitrile | [1][2][3] |
| Reagent | Phosphorus oxychloride (POCl₃) | [1][2][3] |
| Reaction Time | 1 hour | [2][3] |
| Reaction Temperature | Reflux | [2][3] |
| Yield | 89.2% - 98.2% | [1][3][4] |
| Melting Point | 102-104 °C, 109-110 °C | [1][3][4] |
| Purity (by HPLC) | 98.6% | [4] |
| Appearance | Crystalline solid | [1][3] |
¹H NMR Data (DMSO-d₆):
-
δ 2.56 (s, 3H)
-
δ 7.6 (bs, 1H)
-
δ 8.56 (m, 1H)
¹³C NMR Data:
-
δ 156.1, 152.6, 151.8, 124.9, 114.4, 111.8, 20.6
Mass Spectrum (m/z):
-
155, 154, 152, 117, 116, 90, 89, 76, 64, 63, 62
Experimental Protocol
This section provides a detailed experimental protocol for the synthesis of this compound.
Materials and Equipment:
-
2-hydroxy-4-methyl-3-pyridinecarbonitrile
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL flask equipped with a magnetic stirrer, add 10 g of 2-hydroxy-4-methyl-3-pyridinecarbonitrile and 60 mL of phosphorus oxychloride.[2][3]
-
Chlorination: Heat the mixture to reflux and maintain for one hour.[2][3]
-
Work-up: After one hour, cool the reaction mixture. The excess POCl₃ can be distilled off under reduced pressure.[3]
-
Precipitation: Carefully pour the residue into water. This will cause the product to precipitate.[1][3]
-
Isolation and Purification: Collect the crystalline material by filtration and dry it to obtain this compound.[1][3] A yield of approximately 10.2 g (89.2%) can be expected.[3]
Safety Precautions:
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
The quenching of the reaction mixture with water is exothermic and should be performed with caution.
Precursor Synthesis: 2-hydroxy-4-methyl-3-cyanopyridine
The starting material, 2-hydroxy-4-methyl-3-cyanopyridine, can be synthesized via a multi-step process starting from malononitrile and acetone.[1][2][5] The key steps involve the formation of an intermediate, 2-amino-4-methyl-pyridine-carbonitrile, which is then converted to the desired 2-hydroxy derivative via a diazonium salt intermediate.[1][2]
Caption: Synthesis of the precursor 2-hydroxy-4-methyl-3-cyanopyridine.
Conclusion
The synthesis of this compound via chlorination of 2-hydroxy-4-methylpyridine-3-carbonitrile with phosphorus oxychloride is a robust and high-yielding method. The detailed protocol and quantitative data provided in this document serve as a valuable resource for researchers and chemists involved in the synthesis of this important pharmaceutical intermediate. Adherence to the outlined procedures and safety precautions is essential for the successful and safe execution of this synthesis.
References
- 1. EP1064265B1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 2. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 3. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 4. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 5. 3-Amino-2-chloro-4-methylpyridine: Overview and Applications as Drug Intermediates_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Purification of 2-Chloro-4-methylpyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 2-Chloro-4-methylpyridine-3-carbonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline the primary purification methods, experimental protocols, and data presentation to assist researchers in obtaining high-purity material.
Overview of Purification Methods
The primary method for the purification of this compound, as described in the existing literature, is a work-up procedure involving precipitation and filtration. This method is typically employed directly after the synthesis of the compound. While other techniques such as recrystallization, column chromatography, or distillation are common for purifying organic compounds, specific applications of these methods to this compound are not extensively detailed in the reviewed literature.
The most frequently cited purification process involves quenching the reaction mixture in water, which causes the crude product to precipitate. The solid material is then collected by filtration and dried. This process is effective in removing inorganic byproducts and other water-soluble impurities.
Data Presentation
The following table summarizes the quantitative data found regarding the synthesis and purification of this compound. It is important to note that the yield reported is for the synthesis step, which includes the described purification work-up.
| Method | Starting Material | Reagents | Yield | Melting Point (°C) | Reference |
| Precipitation and Filtration | 2-hydroxy-4-methyl-3-pyridinylcarbonitrile | Phosphorous oxychloride | 89.2% | 109-110 | [1][2] |
Note: The yield represents the outcome of the synthesis followed by the described purification protocol. Purity analysis data from this specific purification method is not detailed in the cited documents.
Experimental Protocols
This section provides a detailed protocol for the purification of this compound based on the common work-up procedure described in the literature.
Protocol 1: Purification by Precipitation and Filtration
This protocol is adapted from the synthesis work-up of this compound.
Materials:
-
Crude reaction mixture containing this compound
-
Water
-
Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)
-
Drying oven or desiccator
Procedure:
-
Precipitation: The crude reaction residue is carefully poured into water. This step induces the precipitation of the less soluble this compound.
-
Filtration: The resulting crystalline material is collected by filtration.
-
Washing: The collected solid is washed with water to remove any remaining water-soluble impurities.
-
Drying: The purified crystalline material is dried to remove residual water. The final product is a solid with a reported melting point of 109-110 °C[1][2].
Visualization of the Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound as described in the experimental protocol.
Caption: Purification workflow for this compound.
References
Application Notes and Protocols: Recrystallization of 2-Chloro-4-methylpyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the purification of 2-Chloro-4-methylpyridine-3-carbonitrile via recrystallization. This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The protocol is designed to ensure high purity and recovery of the final product.
Compound Information
A summary of the physical and chemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and characterization of the compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClN₂ | [1] |
| Molar Mass | 152.58 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 109-110 °C | [3][4] |
| Solubility | Low in water. Soluble in dichloromethane and chloroform. | [1] |
| Stability | Stable under normal storage conditions. | [1] |
Recrystallization Protocol
This protocol outlines the steps for the purification of this compound using a single-solvent recrystallization method. The selection of an appropriate solvent is critical for successful purification. Based on data for structurally related compounds, ethyl acetate is a promising solvent for this procedure[3][5][6][7]. However, preliminary solvent screening is recommended to determine the optimal solvent for maximum yield and purity.
Materials and Equipment
-
Crude this compound
-
Recrystallization solvent (e.g., Ethyl Acetate)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Stir bar
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Drying oven or vacuum desiccator
Experimental Procedure
The workflow for the recrystallization of this compound is depicted in the following diagram:
Caption: Experimental workflow for the recrystallization of this compound.
Step-by-Step Protocol:
-
Solvent Selection and Dissolution:
-
Place a sample of the crude this compound in a test tube.
-
Add a small amount of the chosen solvent (e.g., ethyl acetate) and heat the mixture gently.
-
Observe the solubility. A good solvent will dissolve the compound when hot but not at room temperature.
-
Once an appropriate solvent is confirmed, place the bulk of the crude product in an Erlenmeyer flask with a stir bar.
-
Add the solvent portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present after dissolution, perform a hot filtration.
-
Preheat a second Erlenmeyer flask and a funnel (preferably a stemless funnel) on the hot plate.
-
Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, preheated flask. This step should be performed quickly to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask containing the clear solution from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.
-
Crystal formation should begin as the solution cools. Avoid disturbing the flask during this initial cooling phase to promote the formation of larger, purer crystals.
-
-
Maximizing Yield:
-
Once the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum source and pour the cold crystalline mixture into the funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
-
Washing the Crystals:
-
With the vacuum still on, wash the crystals with a small amount of fresh, cold solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Allow the crystals to dry on the filter paper under vacuum for a few minutes.
-
Transfer the purified crystals to a watch glass or drying dish and dry them in a drying oven at a temperature well below the melting point or in a vacuum desiccator until a constant weight is achieved.
-
Characterization of Purified Product
The purity of the recrystallized this compound should be assessed to ensure the removal of impurities.
Table 2: Recommended Analytical Techniques for Purity Assessment
| Analytical Technique | Purpose | Expected Result for Pure Compound |
| Melting Point Determination | Assess purity and confirm identity. | Sharp melting point range close to the literature value (109-110 °C)[3][4]. |
| Thin Layer Chromatography (TLC) | Monitor reaction progress and assess purity. | A single spot should be observed. |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity. | A single major peak corresponding to the product. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm chemical structure and assess purity. | Spectra should be consistent with the expected structure and free of significant impurity peaks. |
Safety Precautions
-
Handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
-
Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
References
- 1. This compound Supplier China | High Purity Manufacturer & Exporter | CAS 62452-54-2 [nj-finechem.com]
- 2. 2-Chloro-4-methyl-nicotinonitrile | C7H5ClN2 | CID 12387736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 6. EP1064265B1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 7. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]
Application Notes and Protocols for the Chromatography of 2-Chloro-4-methylpyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the chromatographic analysis and purification of 2-Chloro-4-methylpyridine-3-carbonitrile, a key intermediate in pharmaceutical synthesis. The following methods for Thin Layer Chromatography (TLC), Flash Column Chromatography, and High-Performance Liquid Chromatography (HPLC) have been compiled and adapted from established procedures for similar substituted pyridine compounds.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Accurate monitoring of reaction progress and effective purification are essential to ensure the quality and purity of the final products. Chromatography is the primary technique for both in-process control and purification of this compound. This guide provides practical protocols to establish robust chromatographic methods.
Chromatographic Techniques
A variety of chromatographic techniques can be employed for the analysis and purification of this compound. The choice of method will depend on the scale of the separation and the required purity.
-
Thin Layer Chromatography (TLC): Ideal for rapid reaction monitoring and preliminary solvent system screening for column chromatography.
-
Flash Column Chromatography: The standard method for preparative purification of the compound on a laboratory scale.
-
High-Performance Liquid Chromatography (HPLC): Used for high-resolution analysis of purity and can be adapted for preparative purification.
Thin Layer Chromatography (TLC) Protocol
TLC is a quick and effective method to monitor the progress of reactions involving this compound and to determine an appropriate solvent system for column chromatography.
Experimental Protocol
-
Plate Preparation: Use commercially available silica gel 60 F₂₅₄ TLC plates.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture or the purified compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Spotting: Apply a small spot of the sample solution to the baseline of the TLC plate using a capillary tube.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase. Several solvent systems can be effective. A common starting point is a mixture of a non-polar and a moderately polar solvent.
-
Visualization: After the solvent front has reached the top of the plate, remove the plate and allow the solvent to evaporate. Visualize the spots under UV light at 254 nm. If necessary, staining with potassium permanganate can be used.
-
Rf Value Calculation: Calculate the Retention Factor (Rf) for each spot to monitor the separation.
Data Presentation
| Mobile Phase Composition (v/v) | Typical Rf Value | Observations |
| Hexane:Ethyl Acetate (3:1) | 0.4 - 0.6 | Good separation from non-polar impurities. |
| Dichloromethane:Hexane (1:1) | 0.3 - 0.5 | Effective for resolving closely related spots. |
| Petroleum Ether:Methylene Dichloride (2:1) | 0.5 - 0.7 | Good for initial screening. |
Note: Rf values are approximate and can vary based on experimental conditions.
Flash Column Chromatography Protocol
Flash column chromatography is the preferred method for the purification of this compound on a laboratory scale.
Experimental Protocol
-
Column Packing:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent.
-
Pack the column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., Hexane:Ethyl Acetate 9:1).
-
Gradually increase the polarity of the eluent based on the separation observed by TLC.
-
For pyridine-containing compounds, which can be basic, adding 0.1-1% triethylamine to the eluent can help to reduce tailing and improve peak shape.
-
-
Fraction Collection:
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Hexane and Ethyl Acetate |
| Initial Eluent | 95:5 Hexane:Ethyl Acetate (+ 0.5% Triethylamine) |
| Final Eluent | 70:30 Hexane:Ethyl Acetate (+ 0.5% Triethylamine) |
| Flow Rate | Gravity or low pressure dependent |
| Detection | TLC with UV visualization (254 nm) |
Experimental Workflow
Caption: Workflow for Flash Column Chromatography.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a highly sensitive and reproducible technique for determining the purity of this compound. The following reverse-phase method is a good starting point for analysis. A patent has reported the purity of a similar compound, 2-chloro-3-cyano-4-methylpyridine, to be 98.6% by HPLC analysis, though the specific method was not detailed.
Experimental Protocol
-
System Preparation:
-
Ensure the HPLC system is properly purged and equilibrated with the initial mobile phase conditions.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Run:
-
Inject the sample onto the column and start the data acquisition.
-
Monitor the separation at a suitable UV wavelength.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Determine the purity of the sample by calculating the peak area percentage of the main component.
-
Data Presentation
| Parameter | Recommended Conditions |
| Stationary Phase | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Note: This is a starting method and may require optimization for baseline separation of all impurities.
Logical Flow for HPLC Method Development
Caption: HPLC Method Development Workflow.
Application Notes and Protocols: Suzuki Coupling with 2-Chloro-4-methylpyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2] This palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[1][3] Its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids make it a cornerstone in modern organic synthesis, especially in the fields of medicinal chemistry and materials science.[4][5]
This document provides detailed application notes and a general protocol for the Suzuki coupling reaction of 2-Chloro-4-methylpyridine-3-carbonitrile. This substrate is a valuable building block for the synthesis of a variety of substituted pyridine derivatives, which are common motifs in biologically active molecules. The electron-deficient nature of the pyridine ring, further accentuated by the nitrile group, and the potential for the pyridine nitrogen to coordinate with the palladium catalyst can present challenges.[6] Therefore, careful optimization of the reaction conditions is crucial for achieving high yields.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key elementary steps:[2][5][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a boronate species. This species then transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic moieties on the palladium(II) complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Data on Reaction Conditions
The choice of catalyst, ligand, base, and solvent system is critical for the success of the Suzuki coupling with heteroaryl chlorides. The following tables summarize common conditions that can serve as a starting point for the optimization of the reaction with this compound.
Table 1: Common Palladium Catalysts and Ligands
| Catalyst (mol%) | Ligand (mol%) | Typical Yield Range | Notes |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Low to Moderate | Prone to catalyst deactivation with pyridinic substrates.[6] |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | Moderate to High | Bulky, electron-rich phosphine ligands can mitigate catalyst deactivation and promote reductive elimination.[4][6] |
| Pd(PPh₃)₄ (3-5) | - | Moderate to High | A common, pre-formed catalyst. |
| PdCl₂(dppf) (2-5) | - | Moderate to High | Often effective for a range of cross-coupling reactions.[7] |
Table 2: Common Bases and Solvents
| Base (equivalents) | Solvent | Typical Yield Range | Notes |
| K₂CO₃ (2-3) | Toluene/H₂O or Dioxane/H₂O | Moderate to High | A common and cost-effective choice.[1][6] |
| Cs₂CO₃ (2-3) | Dioxane or Toluene | High to Excellent | Often provides higher yields but is more expensive.[4][6] |
| K₃PO₄ (2-3) | THF/H₂O or Dioxane | High to Excellent | A strong base that can be very effective, particularly for less reactive substrates.[1][6] |
| Na₂CO₃ (2-3) | DMF or Dioxane/H₂O | Moderate to High | DMF can aid in the solubility of starting materials.[6] |
Experimental Protocol
This is a generalized procedure for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl boronic acid. Optimization for specific substrates is recommended.
Materials:
-
This compound (1.0 eq.)
-
Aryl- or heteroarylboronic acid (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., SPhos, 2-6 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane or Toluene, with 10-20% water)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate/oil bath
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound, the boronic acid, the base, the palladium catalyst, and the ligand.
-
Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent(s) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer.
-
Extract the aqueous layer with the organic solvent (e.g., 2-3 times).
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can then be purified by a suitable method, such as column chromatography on silica gel.
-
Visualizations
Diagram 1: General Suzuki-Miyaura Catalytic Cycle
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-4-methylpyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction integral to modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds. This reaction is particularly valuable in pharmaceutical and materials science for the synthesis of arylamines. The amination of heteroaryl halides, such as 2-Chloro-4-methylpyridine-3-carbonitrile, provides a direct route to substituted aminopyridines, which are prevalent scaffolds in numerous biologically active compounds.
This document provides detailed application notes and a representative protocol for the Buchwald-Hartwig amination of this compound. The electron-withdrawing nature of the nitrile group at the 3-position and the chloro leaving group at the 2-position present specific challenges and considerations for this transformation.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the reaction of the heteroaryl chloride with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of the pyridine ring.
-
Amine Coordination and Deprotonation: The amine coordinates to the resulting Pd(II) complex, followed by deprotonation by the base to form a palladium-amido intermediate.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-arylpyridine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The selection of the ligand, base, and solvent system is critical for achieving high reaction efficiency and yield, especially with a potentially coordinating nitrile group present on the substrate.
Data Presentation: Comparative Reaction Conditions for Substituted Chloropyridines
While specific quantitative data for the Buchwald-Hartwig amination of this compound is not extensively reported in the literature, the following table summarizes typical conditions for the amination of analogous substituted chloropyridines. This data provides a strong foundation for the development and optimization of a protocol for the target substrate.
| Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,4-Dichloropyridine | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 85-95 (for C2 amination) | [1] |
| 2-Chloropyridine | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 92 | General Protocol |
| 2-Chloropyridine | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | NaOtBu (1.5) | Toluene | 100 | 88 | General Protocol |
| 4-Nitrochlorobenzene | Benzamide | [Pd(Cinamyl)Cl]₂ (2.5) | Xantphos (7.5) | DBU (2.0) | PhMe | 140 | 88 | [2] |
| 2-Iodobenzonitrile | Various Amides | [Pd(Cinamyl)Cl]₂ (1.5-2.5) | Xantphos (6-10) | DBU (2.0) | PhMe | 140 | 85-92 | [2] |
Experimental Workflow
The following diagram outlines the general workflow for the Buchwald-Hartwig amination of this compound.
Caption: General workflow for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol is a representative procedure for the amination of this compound with a generic primary or secondary amine. Optimization of the reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for specific amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
Xantphos (4 mol%) or other suitable biarylphosphine ligand
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene or dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or sealed reaction vial, add the palladium precursor (e.g., Pd(OAc)₂), the phosphine ligand (e.g., Xantphos), and the base (NaOtBu).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Catalyst Pre-formation: Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active catalytic species.
-
Reagent Addition: Add this compound and the corresponding amine to the reaction mixture.
-
Reaction: Seal the vessel tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired aminated product.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the key components and their relationships in the Buchwald-Hartwig amination catalytic cycle.
Caption: Key steps in the Buchwald-Hartwig catalytic cycle.
Troubleshooting and Optimization
-
Low Conversion: If low conversion is observed, consider increasing the reaction temperature, using a more active catalyst system (e.g., a palladacycle precatalyst), or a more electron-rich and bulky ligand. Ensure all reagents and solvents are strictly anhydrous and the reaction is maintained under a rigorously inert atmosphere.[3]
-
Side Reactions: Hydrodehalogenation (replacement of -Cl with -H) can be a competing side reaction. Using a slight excess of the amine and ensuring anhydrous conditions can help to minimize this pathway.[3]
-
Nitrile Group Interference: While the nitrile group is generally tolerated in Buchwald-Hartwig reactions, if catalyst inhibition is suspected, screening different ligands may be necessary to find one that is less sensitive to coordination with the nitrile functionality.
These notes and protocols provide a comprehensive starting point for researchers undertaking the Buchwald-Hartwig amination of this compound. Careful attention to experimental detail and a willingness to optimize conditions will be key to achieving successful outcomes.
References
Application Notes and Protocols for Cyanation of 2-Chloro-4-methylpyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cyanation of 2-Chloro-4-methylpyridine-3-carbonitrile to produce 2,3-dicyano-4-methylpyridine, a valuable intermediate in medicinal chemistry. This document includes a detailed experimental protocol, a summary of quantitative data, and insights into the applications and mechanism of action of dicyanopyridine derivatives.
Introduction
The cyanation of halo-pyridines is a fundamental transformation in organic synthesis, providing access to a wide range of pyridine derivatives with significant applications in the pharmaceutical and agrochemical industries. The introduction of a cyano group can modulate the electronic properties, metabolic stability, and binding interactions of a molecule. The target compound, 2,3-dicyano-4-methylpyridine, serves as a key building block for the synthesis of more complex heterocyclic systems, including those with potential therapeutic activity.
Palladium-Catalyzed Cyanation: A Robust Method
Transition-metal catalyzed cyanation reactions have become the preferred method for the synthesis of aryl and heteroaryl nitriles due to their high efficiency and functional group tolerance.[1] Palladium-catalyzed cyanation, in particular, offers a reliable route for the conversion of chloro-pyridines to their corresponding nitriles.[2][3] The use of a non-toxic cyanide source like potassium ferrocyanide enhances the safety and practicality of this method for laboratory and industrial applications.[2]
Applications in Drug Discovery
Dicyanopyridine scaffolds are present in a variety of biologically active molecules. Notably, derivatives of 3,5-dicyanopyridine have been identified as potent and selective inhibitors of DNA methyltransferase 1 (DNMT1).[4][5] DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns, and its dysregulation is implicated in various cancers.[5] The ability of dicyanopyridine-containing compounds to intercalate into DNA and disrupt DNMT1 activity makes them promising candidates for the development of novel epigenetic cancer therapies.[4][5]
Quantitative Data Summary
The following table summarizes representative quantitative data for a palladium-catalyzed cyanation of a chloropyridine derivative, which can be considered analogous to the cyanation of this compound.
| Parameter | Value | Reference |
| Substrate | 2-chloro-3-picoline | [2] |
| Catalyst | Palladium Acetate (Pd(OAc)₂) | [2] |
| Cyanide Source | Potassium Ferrocyanide (K₄[Fe(CN)₆]) | [2] |
| Base | Potassium Carbonate (K₂CO₃) | [2] |
| Solvent | 1,4-Dioxane | [2] |
| Temperature | 100 °C | [2] |
| Reaction Time | 1 hour | [2] |
| Yield | 79% | [2] |
| Conversion | 95% | [2] |
Experimental Protocol: Palladium-Catalyzed Cyanation
This protocol is adapted from a general procedure for the palladium-catalyzed cyanation of chloropyridines.[2]
Materials:
-
This compound
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Palladium acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), potassium ferrocyanide (0.25 mmol), potassium carbonate (2.0 mmol), and palladium acetate (0.05 mmol).
-
Add anhydrous 1,4-dioxane (5 mL) to the flask.
-
Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.
-
Heat the reaction mixture to 100 °C and maintain this temperature with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion of the reaction (typically within 1-4 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.
-
Wash the filter cake with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2,3-dicyano-4-methylpyridine.
Visualizations
Caption: Experimental workflow for the palladium-catalyzed cyanation.
References
- 1. benchchem.com [benchchem.com]
- 2. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural characterization of dicyanopyridine containing DNMT1-selective, non-nucleoside inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural characterization of dicyanopyridine containing DNMT1-selective, non-nucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Heterocyclic Compounds from 2-Chloro-4-methylpyridine-3-carbonitrile: Application Notes and Protocols
Introduction: The Versatility of a Pyridine Building Block
In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel functional molecules. Among the vast array of pyridine-based synthons, 2-Chloro-4-methylpyridine-3-carbonitrile stands out as a particularly versatile and powerful building block. Its structure is primed for a variety of chemical transformations, featuring two key reactive sites: an electron-deficient C2 position activated by the ring nitrogen and the adjacent cyano group, making the chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr), and a nitrile group that can participate in cyclization reactions.[1][2]
The strategic placement of the chloro, cyano, and methyl groups allows for the regioselective construction of a multitude of fused heterocyclic systems. This guide provides detailed application notes and protocols for the synthesis of two medicinally significant classes of compounds originating from this key intermediate: Thieno[2,3-b]pyridines and Pyrazolo[3,4-b]pyridines . These protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the mechanistic rationale behind the experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Part 1: Synthesis of 3-Aminothieno[2,3-b]pyridine Derivatives
Field Insight: The Significance of Thieno[2,3-b]pyridines
The thieno[2,3-b]pyridine core is a prominent scaffold in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.[3][4] Notably, derivatives of this class have been investigated as inhibitors of enzymes crucial for cancer cell survival, such as tyrosyl-DNA phosphodiesterase 1 (TDP1), making them valuable leads in oncology research.[3] The synthetic route outlined here is a variation of the celebrated Gewald reaction, a robust method for synthesizing substituted aminothiophenes, adapted for the construction of the fused thieno[2,3-b]pyridine system.
Reaction Pathway and Mechanistic Rationale
The synthesis proceeds via a two-step, one-pot sequence. The first step involves a nucleophilic aromatic substitution, where the chlorine at the C2 position is displaced by a sulfur nucleophile. The choice of a thiol with an adjacent electron-withdrawing group (like a carbonyl or cyano group) is critical. In this protocol, we use ethyl thioglycolate. The resulting thioether intermediate is not isolated.
The second step is a base-catalyzed intramolecular Thorpe-Ziegler cyclization. The base (e.g., sodium ethoxide) deprotonates the α-carbon of the thioether side chain, generating a carbanion. This carbanion then attacks the electrophilic carbon of the nitrile group, leading to the formation of a five-membered thiophene ring fused to the pyridine core. The final product is a highly functionalized 3-aminothieno[2,3-b]pyridine derivative.
Caption: Workflow for the synthesis of Thieno[2,3-b]pyridines.
Detailed Experimental Protocol: Synthesis of Ethyl 3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxylate
This protocol is adapted from established methods for synthesizing thieno[2,3-b]pyridine derivatives.[5][6]
-
Reagent Preparation: Prepare a fresh solution of sodium ethoxide by carefully dissolving sodium metal (0.23 g, 10 mmol) in absolute ethanol (20 mL) under an inert atmosphere (N₂ or Argon) in a three-necked flask equipped with a reflux condenser and a dropping funnel. Cool the resulting solution to room temperature.
-
Expertise Note: The use of freshly prepared sodium ethoxide is crucial as it is a strong, non-nucleophilic base that is highly sensitive to moisture. Commercial solutions can be less reactive due to degradation.
-
-
Reaction Setup: To the stirred sodium ethoxide solution, add ethyl thioglycolate (1.20 g, 10 mmol) dropwise at room temperature. Stir the mixture for 15 minutes to ensure the complete formation of the sodium thiolate salt.
-
Addition of Starting Material: Dissolve this compound (1.52 g, 10 mmol) in absolute ethanol (10 mL) and add this solution dropwise to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexane).
-
Trustworthiness: The reaction endpoint is critical for maximizing yield and minimizing side-product formation. The disappearance of the starting material spot on the TLC plate is a reliable indicator.
-
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL). The product will precipitate as a solid.
-
Purification: Collect the solid precipitate by vacuum filtration, wash it thoroughly with cold water, and then with a small amount of cold ethanol to remove impurities. Dry the product under vacuum. If necessary, the crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Data Summary
| Reactant | Molar Eq. | Product | Solvent | Base | Typical Yield |
| This compound | 1.0 | Ethyl 3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxylate | Absolute Ethanol | Sodium Ethoxide | 75-85% |
| Ethyl Thioglycolate | 1.0 |
Part 2: Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives
Field Insight: The Significance of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are a class of fused heterocycles of significant interest in drug discovery.[7] This scaffold is present in compounds that act as kinase inhibitors, central nervous system agents, and anticancer therapeutics.[8][9] For instance, certain derivatives have shown potent activity against leukemic cells by inhibiting Topoisomerase IIα.[9] The synthetic route described leverages the reaction of the 2-chloro-3-cyanopyridine core with hydrazine, a classic and efficient method for constructing the pyrazole ring.
Reaction Pathway and Mechanistic Rationale
This synthesis is also a two-step process, often performed in a single pot. The first step is a nucleophilic aromatic substitution where hydrazine, a potent nitrogen nucleophile, displaces the chloride ion at the C2 position to form a 2-hydrazinyl-4-methylpyridine-3-carbonitrile intermediate.
The second step involves an intramolecular cyclization. Under the reaction conditions (typically heating in a high-boiling solvent like ethanol or n-butanol), the terminal amino group of the hydrazinyl moiety attacks the electrophilic carbon of the adjacent nitrile group. This addition-cyclization cascade results in the formation of the fused pyrazole ring, yielding the 3-amino-4-methyl-1H-pyrazolo[3,4-b]pyridine product.
Caption: Workflow for the synthesis of Pyrazolo[3,4-b]pyridines.
Detailed Experimental Protocol: Synthesis of 3-Amino-4-methyl-1H-pyrazolo[3,4-b]pyridine
This protocol is based on well-established procedures for the reaction of 2-chloro-3-cyanopyridines with hydrazine.[10]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.52 g, 10 mmol) in ethanol (30 mL).
-
Addition of Reagent: To this suspension, add hydrazine hydrate (1.0 mL, ~20 mmol, 2.0 eq.) dropwise at room temperature.
-
Expertise Note: An excess of hydrazine is used to ensure complete consumption of the starting material and to act as a base to neutralize the HCl formed during the substitution step. Hydrazine is highly toxic and corrosive; handle with appropriate personal protective equipment (PPE) in a fume hood.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) for 3-5 hours. The initial suspension should gradually become a clear solution before a new precipitate (the product) may begin to form. Monitor the reaction by TLC until the starting material is no longer visible.
-
Work-up and Isolation: After the reaction is complete, cool the flask to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.
-
Purification: Pour the concentrated mixture into cold water (50 mL). Collect the resulting precipitate by vacuum filtration. Wash the solid with plenty of water to remove any residual hydrazine hydrate and then with a small amount of diethyl ether. Dry the product in a vacuum oven to yield the pure 3-amino-4-methyl-1H-pyrazolo[3,4-b]pyridine.
Data Summary
| Reactant | Molar Eq. | Product | Solvent | Reagent | Typical Yield |
| This compound | 1.0 | 3-Amino-4-methyl-1H-pyrazolo[3,4-b]pyridine | Ethanol | Hydrazine Hydrate | 80-90% |
Conclusion
This compound serves as an exemplary scaffold for the efficient construction of complex heterocyclic systems. The protocols detailed herein for the synthesis of thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines highlight its utility, proceeding through reliable and high-yielding transformations. By understanding the mechanistic principles of nucleophilic aromatic substitution and intramolecular cyclization, researchers can leverage this versatile intermediate to build diverse molecular libraries for applications in drug discovery and materials science.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 3. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Studies on the Synthesis of Some New Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 8. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques [mdpi.com]
- 9. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Medicinal Chemistry Applications of 2-Chloro-4-methylpyridine-3-carbonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-methylpyridine-3-carbonitrile is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique substitution pattern, featuring a reactive chlorine atom, a nitrile group, and a methyl group on the pyridine ring, makes it an attractive starting material for the synthesis of a diverse range of biologically active molecules. This document provides an overview of its primary application as a key intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine, along with its potential in developing other therapeutic agents. Detailed experimental protocols and structure-activity relationship (SAR) data are presented to guide researchers in the exploration of this valuable scaffold.
Core Application: Synthesis of Nevirapine, an HIV-1 Reverse Transcriptase Inhibitor
This compound is a crucial precursor for the synthesis of Nevirapine, a potent and specific inhibitor of HIV-1 reverse transcriptase.[1][2] The synthesis involves a multi-step process where the pyridine scaffold is elaborated to form the final tricyclic dipyridodiazepinone structure of Nevirapine.
Synthetic Workflow for Nevirapine Intermediate
The synthesis of the key intermediate, 3-amino-2-chloro-4-methylpyridine, from this compound is a critical step in Nevirapine production. This transformation is typically achieved through hydrolysis of the nitrile to a carboxamide, followed by a Hofmann rearrangement.
Caption: Synthetic conversion of this compound to a key Nevirapine precursor.
Experimental Protocol: Synthesis of 2-Chloro-4-methylpyridine-3-carboxamide
This protocol describes the hydrolysis of the nitrile group to a carboxamide, a key step in the synthesis of the Nevirapine intermediate.
Materials:
-
This compound
-
Concentrated sulfuric acid
-
Ice water
-
Ammonium hydroxide
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 6.33 g of this compound in 6 mL of concentrated sulfuric acid.[2]
-
Stir the solution at 100°C for one hour.[2]
-
Carefully pour the reaction mixture into ice water.
-
Make the solution alkaline by adding ammonium hydroxide.
-
Extract the product with ethyl acetate.
-
Dry the organic extract and remove the solvent under reduced pressure to yield the crystalline product.[2]
-
Recrystallize from ethyl acetate to obtain pure 2-chloro-4-methylpyridine-3-carboxamide.
Structure-Activity Relationship (SAR) of Nevirapine Analogs
The this compound scaffold forms the foundation of Nevirapine. Modifications to this core and the appended tricyclic system have been explored to improve efficacy, overcome drug resistance, and reduce side effects.[3][4]
| Compound | Modification from Nevirapine | HIV-RT IC50 (µM) | Reference |
| Nevirapine | - | 0.540 | [5] |
| 2-nitro-NVP | Addition of a nitro group | 0.721 | [5] |
| 12-d3-NVP | Deuteration at the 12-methyl position | 0.910 | [5] |
| 3-bromo-NVP | Addition of a bromine atom | 2.78 | [5] |
| 12OH-NVP | Hydroxylation at the 12-methyl position | 26.5 | [5] |
These studies highlight that even minor modifications to the core structure can significantly impact the inhibitory activity against HIV reverse transcriptase.
Broader Medicinal Chemistry Potential
The substituted pyridine core of this compound is a privileged scaffold found in a variety of bioactive molecules. Its derivatives have been investigated for other therapeutic applications, including as anticancer agents and enzyme inhibitors.
Pyridine Derivatives as Phosphodiesterase 3 (PDE3) Inhibitors and Anticancer Agents
Research into novel pyridine derivatives has shown their potential as inhibitors of phosphodiesterase 3 (PDE3) and as having antiproliferative activity against cancer cell lines. While not direct derivatives of this compound, these compounds share a similar substituted pyridine core, demonstrating the broader applicability of this chemical class.
One study reported the synthesis of 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitriles and their evaluation as PDE3A inhibitors and against the HT-29 colon adenocarcinoma tumor cell line.[6]
| Compound | PDE3A IC50 (µM) | HT-29 IC50 (µM) | Reference |
| Id | 27 | - | [6] |
| Ii | - | 3 | [6] |
This data suggests that the substituted pyridine-3-carbonitrile scaffold can be a valuable starting point for the development of novel anticancer and PDE3 inhibitory agents.
Signaling Pathway Inhibition
The development of kinase inhibitors is a major focus in cancer drug discovery. The pyridine scaffold is a common feature in many kinase inhibitors. The logical workflow for identifying and validating such inhibitors is depicted below.
Caption: A generalized workflow for the discovery of kinase inhibitors based on a pyridine scaffold.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its primary and most well-documented application is in the synthesis of the anti-HIV drug Nevirapine. Furthermore, the broader class of substituted pyridine-3-carbonitriles shows significant promise in the development of novel therapeutic agents targeting other diseases, including cancer. The experimental protocols and SAR data provided herein serve as a valuable resource for researchers working on the design and synthesis of new drugs based on this important chemical scaffold.
References
- 1. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 2. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 3. Structure activity relationship(SAR) studies of Nevirapine using computational methods [morressier.com]
- 4. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Chloro-4-methylpyridine-3-carbonitrile as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-methylpyridine-3-carbonitrile is a key heterocyclic building block in organic synthesis, particularly valuable in the construction of complex molecular architectures for pharmaceutical and materials science applications. Its reactivity, stemming from the presence of a chloro substituent at the 2-position and a nitrile group, allows for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates and other valuable heterocyclic systems.
Application 1: Synthesis of 3-Amino-2-chloro-4-methylpyridine, a Key Intermediate for Nevirapine
One of the most significant applications of this compound is as an intermediate in the synthesis of 3-amino-2-chloro-4-methylpyridine. This compound is a crucial precursor for the production of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] The synthetic route involves the hydrolysis of the nitrile group to an amide, followed by a Hofmann rearrangement.
Experimental Protocols
Protocol 1.1: Hydrolysis of this compound to 2-Chloro-4-methylpyridine-3-carboxamide
This protocol details the conversion of the nitrile functionality into a carboxamide group.
-
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice water
-
Ammonium Hydroxide (NH₄OH)
-
Ethyl acetate
-
-
Procedure:
-
In a suitable reaction vessel, dissolve 6.33 g of 2-chloro-4-methyl-3-pyridine carbonitrile in 6 mL of concentrated H₂SO₄.[1]
-
Stir the solution at 100°C for one hour.[1]
-
After cooling, carefully pour the reaction mixture into ice water.
-
Make the solution alkaline by the addition of ammonium hydroxide.
-
Extract the product with ethyl acetate.
-
Dry the organic extract and remove the solvent to yield the crystalline residue of 2-chloro-4-methylpyridine-3-carboxamide.
-
-
Purification:
-
Recrystallize the crude product from ethyl acetate.
-
Protocol 1.2: Hofmann Rearrangement to 3-Amino-2-chloro-4-methylpyridine
This protocol describes the conversion of the carboxamide to the corresponding amine.
-
Materials:
-
2-Chloro-4-methylpyridine-3-carboxamide
-
Sodium Hydroxide (NaOH)
-
Bromine (Br₂)
-
Water
-
-
Procedure:
-
Prepare a solution of 11.7 g of sodium hydroxide in 11 mL of water and cool to 0°C.[1]
-
Slowly add 14.2 g of bromine dropwise, maintaining the temperature at approximately 0°C.[1]
-
To this solution, add the 2-chloro-4-methylpyridine-3-carboxamide obtained from the previous step.
-
The reaction mixture is then subjected to conditions that facilitate the Hofmann rearrangement to yield 3-amino-2-chloro-4-methylpyridine.
-
Quantitative Data Summary
| Intermediate | Starting Material | Reagents | Yield | Melting Point | Analytical Data (¹H NMR, DMSO) |
| 2-Chloro-4-methylpyridine-3-carboxamide | This compound | Conc. H₂SO₄, NH₄OH | 69% | 178-180°C | ppm: 2.3 (s, 3H), 7.3 (m, 1H), 7.75, 8.80 (NH₂), 8.2 (m, 1H)[1] |
| This compound | 2-Hydroxy-4-methyl-3-pyridinylcarbonitrile | Phosphorus oxychloride (POCl₃) | 89.2% | 109-110°C | ppm: 2.56 (s, 3H), 7.6 (bs, 1H), 8.56 (m, 1H)[1][2] |
Synthesis Workflow
Caption: Synthetic pathway to Nevirapine intermediate.
Application 2: Synthesis of Thieno[2,3-b]pyridines
This compound serves as a precursor for the synthesis of substituted thieno[2,3-b]pyridines. These fused heterocyclic systems are of interest in medicinal chemistry due to their diverse biological activities. The synthesis typically proceeds through an initial nucleophilic substitution of the 2-chloro group, followed by an intramolecular cyclization.
Experimental Protocol
Protocol 2.1: Synthesis of 3-Amino-thieno[2,3-b]pyridine Derivatives
This protocol outlines a general procedure for the synthesis of thieno[2,3-b]pyridines starting from a 2-mercaptopyridine-3-carbonitrile intermediate, which can be derived from this compound.
-
Materials:
-
2-Mercapto-4-methylpyridine-3-carbonitrile (obtainable from this compound via reaction with a sulfur nucleophile like NaSH)
-
α-Halo ketone (e.g., chloroacetone) or other suitable alkylating agents
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Piperidine (catalyst)
-
-
Procedure:
-
A mixture of the 2-mercaptopyridine-3-carbonitrile derivative (5 mmol) and potassium hydroxide (5 mmol) in DMF (10 mL) is stirred at room temperature for 2 hours to form the thiolate salt.
-
To this mixture, the appropriate α-halo ketone (e.g., chloroacetone) is added, and the reaction is stirred to form the S-alkylated intermediate.
-
The intermediate is then isolated and cyclized by refluxing in ethanol with a catalytic amount of piperidine to yield the corresponding 3-amino-thieno[2,3-b]pyridine derivative.[3]
-
Logical Relationship Diagram
Caption: Synthesis of Thieno[2,3-b]pyridines.
Broader Synthetic Potential
The electrophilic nature of the carbon atom bearing the chlorine substituent in this compound makes it susceptible to nucleophilic aromatic substitution. This reactivity allows for the introduction of a wide range of functional groups at the 2-position, including alkoxy, amino, and thioether moieties. The adjacent nitrile group can also participate in various transformations, such as hydrolysis, reduction, or cycloaddition reactions, further expanding the synthetic utility of this building block. For instance, nucleophilic displacement of the chlorine with an alkoxide can yield 2-alkoxypyridine-3-carbonitriles.[4]
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for detailed information on handling and disposal.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a range of heterocyclic compounds. Its primary application as a key intermediate in the synthesis of the HIV drug Nevirapine highlights its importance in the pharmaceutical industry. Furthermore, its utility in constructing other heterocyclic systems, such as thieno[2,3-b]pyridines, demonstrates its broader potential in drug discovery and development. The protocols and data presented herein provide a foundation for researchers to utilize this compound in their synthetic endeavors.
References
- 1. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 2. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 3. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Note & Protocol: A Robust and Scalable Synthesis of 2-Chloro-4-methylpyridine-3-carbonitrile
Introduction: The Strategic Importance of a Key Intermediate
2-Chloro-4-methylpyridine-3-carbonitrile is a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its most notable application is as a key intermediate in the production of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[1][2][3] The efficiency, safety, and scalability of its synthesis are therefore critical considerations for pharmaceutical development and manufacturing.
While several synthetic routes have been explored, many suffer from drawbacks such as the use of hazardous nitrating agents, non-selective reactions, or complex multi-step processes involving challenging chlorination and de-chlorination sequences.[1][2][3] This document details a streamlined, reliable, and scalable protocol centered on the direct chlorination of 2-hydroxy-4-methyl-3-cyanopyridine. This method is favored for its high yield and operational simplicity, making it suitable for adaptation from bench-scale to pilot-plant production.
This guide is intended for researchers, chemists, and process development professionals. It provides a comprehensive overview of the synthetic strategy, a detailed step-by-step protocol, critical safety considerations for handling hazardous reagents, and methods for quality control.
Synthetic Strategy and Mechanistic Rationale
The selected pathway involves the conversion of the 2-hydroxypyridine tautomer (more accurately, the 2-pyridone form) into the 2-chloro derivative using phosphorus oxychloride (POCl₃).
Reaction Scheme:
References
- 1. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 2. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 3. EP1064265B1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-4-methylpyridine-3-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-methylpyridine-3-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A widely employed method involves the chlorination of 2-hydroxy-4-methyl-3-cyanopyridine using a chlorinating agent such as phosphorus oxychloride (POCl₃).[1][2] This precursor is typically synthesized in a multi-step process starting from malononitrile and acetone.[1][3]
Q2: What are the critical safety precautions to consider during this synthesis?
A2: Phosphorus oxychloride (POCl₃) is a hazardous chemical that is corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Reactions involving POCl₃ should be performed under anhydrous conditions.
Q3: What are some common side reactions or impurities I should be aware of?
A3: Incomplete chlorination can lead to the presence of the starting material, 2-hydroxy-4-methyl-3-cyanopyridine, in the final product. Overheating or prolonged reaction times may lead to the formation of undesired byproducts. Additionally, isomers may form in earlier steps of the synthesis, which can be carried through to the final product if not properly purified.[4]
Q4: How can I monitor the progress of the chlorination reaction?
A4: The reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be carefully quenched and spotted on a TLC plate alongside the starting material to observe the disappearance of the starting material and the appearance of the product spot.
Troubleshooting Guides
Low or No Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not proceed to completion (starting material remains). | Insufficient chlorinating agent. | Increase the molar excess of phosphorus oxychloride. |
| Reaction temperature is too low. | Ensure the reaction mixture is refluxing properly. | |
| Poor quality of phosphorus oxychloride. | Use freshly distilled or a new bottle of phosphorus oxychloride. | |
| Product is lost during workup. | Premature precipitation of the product in the aqueous phase. | Adjust the pH of the aqueous solution carefully during workup. |
| Inefficient extraction. | Use a suitable organic solvent for extraction and perform multiple extractions. | |
| Low yield after purification. | Product co-elutes with impurities. | Optimize the solvent system for column chromatography. |
| Degradation of the product on silica gel. | Consider using a different stationary phase or minimizing the time the product is on the column. |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting material (2-hydroxy-4-methyl-3-cyanopyridine). | Incomplete reaction. | Increase the reaction time or temperature. Ensure adequate mixing. |
| Presence of dark, tarry impurities. | Reaction temperature was too high. | Maintain a controlled reflux temperature. |
| Impure starting materials. | Ensure the purity of the 2-hydroxy-4-methyl-3-cyanopyridine before chlorination. | |
| Product has an incorrect melting point. | Presence of isomeric impurities. | Recrystallize the product from a suitable solvent system. |
| Residual solvent. | Dry the product under vacuum for an extended period. |
Experimental Protocols
Synthesis of this compound
This protocol is based on procedures described in the literature.[1][2]
Materials:
-
2-hydroxy-4-methyl-3-pyridinecarbonitrile
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Water
-
Dichloromethane (or other suitable extraction solvent)
-
Sodium bicarbonate (or other suitable base)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-4-methyl-3-pyridinecarbonitrile.
-
Carefully add an excess of phosphorus oxychloride (e.g., 6 equivalents) to the flask in a fume hood.
-
Heat the mixture to reflux and maintain for one hour.
-
After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution with a suitable base, such as sodium bicarbonate, until the pH is approximately 7-8.
-
Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data Summary
| Parameter | Value | Reference |
| Yield | 89.2% | [2] |
| Melting Point | 109-110 °C | [1][2] |
| ¹H NMR (DMSO-d₆), δ (ppm) | 2.56 (s, 3H), 7.6 (bs, 1H), 8.56 (m, 1H) | [1][2] |
Visual Guides
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 2. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 3. 3-Amino-2-chloro-4-methylpyridine: Overview and Applications as Drug Intermediates_Chemicalbook [chemicalbook.com]
- 4. alkalimetals.com [alkalimetals.com]
Technical Support Center: 2-Chloro-4-methylpyridine-3-carbonitrile Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of 2-Chloro-4-methylpyridine-3-carbonitrile.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound, particularly focusing on the chlorination of 2-hydroxy-4-methyl-3-pyridinecarbonitrile using phosphorus oxychloride (POCl₃), a common final step in its synthesis.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction. | Ensure the reaction is refluxed for a sufficient amount of time (e.g., at least one hour) as indicated in protocols.[1] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). |
| Degradation of starting material or product. | Maintain a controlled reflux temperature. Excessive heat can lead to decomposition. | |
| Inactive or poor quality phosphorus oxychloride. | Use a fresh, unopened bottle of phosphorus oxychloride. POCl₃ is sensitive to moisture and can degrade over time. | |
| Product Contaminated with Starting Material | Insufficient amount of chlorinating agent. | Use a sufficient excess of phosphorus oxychloride to ensure complete conversion of the starting material.[1] |
| Reaction time was too short. | Increase the reflux time and monitor the reaction until the starting material is no longer detected. | |
| Formation of Dark-Colored Byproducts | Overheating or prolonged reaction time. | Carefully control the reaction temperature and time. Charring can occur at excessively high temperatures. |
| Impurities in the starting material. | Ensure the 2-hydroxy-4-methyl-3-pyridinylcarbonitrile starting material is of high purity before proceeding with the chlorination step. | |
| Difficulties in Product Isolation | Product is an oil instead of a crystalline solid. | After quenching the reaction with water, try cooling the mixture in an ice bath to induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate crystallization. |
| Low recovery after filtration. | Ensure the product is fully precipitated before filtration. Washing the crystalline product with cold water can help remove impurities without significant product loss. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to obtain this compound?
A common and effective method involves the chlorination of 2-hydroxy-4-methyl-3-pyridinylcarbonitrile using phosphorus oxychloride.[1][2] This precursor is typically synthesized in a multi-step process starting from malononitrile and acetone.[1][3]
Q2: What is a typical yield for the chlorination step to form this compound?
Yields for the chlorination of 2-hydroxy-4-methyl-3-pyridinylcarbonitrile with phosphorus oxychloride have been reported to be as high as 89.2%.[1][2]
Q3: What are some of the key parameters to control during the chlorination reaction?
The key parameters to control are reaction temperature and time. The reaction is typically carried out at reflux for about one hour.[1] It is also crucial to use an excess of phosphorus oxychloride to drive the reaction to completion.
Q4: How is the excess phosphorus oxychloride removed after the reaction?
The excess phosphorus oxychloride is typically removed by distillation under reduced pressure before the product is isolated by pouring the residue into water.[1][2]
Q5: Are there alternative synthetic strategies that avoid the use of phosphorus oxychloride?
While the use of phosphorus oxychloride is a common method, other synthetic routes have been explored to avoid certain hazardous reagents or complex steps.[2] Some alternative syntheses start from different precursors like 2-amino-4-picoline or 2-hydroxy-4-picoline, but these can suffer from issues like non-selective nitration.[1][2]
Experimental Protocols
Synthesis of this compound from 2-hydroxy-4-methyl-3-pyridinylcarbonitrile[1]
Materials:
-
2-hydroxy-4-methyl-3-pyridinylcarbonitrile
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
In a 250 mL flask equipped with a magnetic stirrer and a reflux condenser, add 10 g of 2-hydroxy-4-methyl-3-pyridinylcarbonitrile and 60 mL of phosphorus oxychloride.
-
Heat the mixture to reflux and maintain for one hour.
-
After one hour, allow the mixture to cool slightly and remove the excess phosphorus oxychloride by distillation under reduced pressure.
-
Carefully pour the residue into water.
-
The crystalline product will precipitate. Filter the solid material.
-
Dry the filtered crystals to obtain this compound.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting flowchart for low yield issues.
References
- 1. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 2. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 3. 3-Amino-2-chloro-4-methylpyridine: Overview and Applications as Drug Intermediates_Chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 2-Chloro-4-methylpyridine-3-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-methylpyridine-3-carbonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the chlorination of 2-hydroxy-4-methylpyridine-3-carbonitrile using phosphorus oxychloride (POCl₃).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Degradation of POCl₃: Phosphorus oxychloride is sensitive to moisture. 3. Poor quality starting material: Impurities in the 2-hydroxy-4-methylpyridine-3-carbonitrile can interfere with the reaction. | 1. Ensure the reaction is refluxed for at least one hour as per the protocol. Monitor the reaction progress using TLC. 2. Use a fresh, unopened bottle of POCl₃ or distill it before use. Ensure all glassware is thoroughly dried. 3. Verify the purity of the starting material by melting point or spectroscopic methods. |
| Presence of Starting Material in the Final Product | 1. Incomplete chlorination: Similar to the above, reaction conditions may not have been optimal. 2. Hydrolysis during work-up: The chlorinated product can hydrolyze back to the hydroxy starting material upon contact with water, especially at elevated temperatures. | 1. Increase the reaction time or consider a slight excess of POCl₃. 2. Pour the reaction mixture onto ice or into cold water to rapidly quench the reaction and dissipate heat. Maintain a low temperature during the initial stages of the work-up. |
| Formation of a Dark-Colored Reaction Mixture or Product | 1. Side reactions at high temperatures: Prolonged heating or excessive temperatures can lead to the formation of colored impurities. 2. Presence of impurities in the starting material or solvent. | 1. Maintain the reflux temperature and avoid overheating. Minimize the reaction time once the starting material is consumed (as indicated by TLC). 2. Use high-purity starting materials and solvents. |
| Difficulties in Product Isolation/Purification | 1. Product is an oil instead of a crystalline solid: This may indicate the presence of impurities that are lowering the melting point. 2. Low yield after recrystallization. | 1. Attempt to purify a small sample by column chromatography to isolate the pure product, which should be a solid. This can help identify the nature of the impurities. 2. Choose an appropriate recrystallization solvent and ensure slow cooling to obtain pure crystals. Ethyl acetate is a commonly used solvent for recrystallization of related compounds.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: A widely used method is the chlorination of 2-hydroxy-4-methyl-3-pyridinylcarbonitrile using a chlorinating agent like phosphorus oxychloride (POCl₃).[1][2] This reaction typically involves refluxing the starting material in an excess of POCl₃.[1]
Q2: What are the potential side reactions to be aware of?
A2: The primary side reaction of concern is incomplete chlorination, leading to the presence of the starting 2-hydroxy-4-methylpyridine-3-carbonitrile in the final product. Another potential issue is the hydrolysis of the desired 2-chloro product back to the hydroxy compound during the aqueous work-up.[2] While less common for this specific substrate, reactions involving POCl₃ with pyridine derivatives can sometimes lead to the formation of other chlorinated byproducts or decomposition under harsh conditions.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system should be chosen to achieve good separation between the starting material (more polar) and the product (less polar).
Q4: What is the best way to quench the reaction and handle the excess POCl₃?
A4: Excess POCl₃ is highly reactive and must be handled with care. A common and safe procedure is to distill the excess POCl₃ under reduced pressure after the reaction is complete.[1] The remaining residue is then carefully poured into a mixture of ice and water to quench any remaining reactive species.[1] This should be done in a well-ventilated fume hood.
Q5: What are the recommended purification methods for this compound?
A5: The crude product obtained after filtration and drying can be purified by recrystallization.[1] Solvents such as ethyl acetate have been reported to be effective for obtaining the pure crystalline product.[1]
Experimental Protocol: Synthesis of this compound
This protocol is based on a reported synthesis and should be performed by trained personnel in a laboratory setting with appropriate safety precautions.
Materials:
-
2-hydroxy-4-methyl-3-pyridinylcarbonitrile
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Water
Equipment:
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus for reduced pressure
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 10 g of 2-hydroxy-4-methyl-3-pyridinylcarbonitrile and 60 mL of phosphorus oxychloride.[1]
-
Heat the mixture to reflux and maintain the reflux for one hour.[1]
-
After one hour, allow the mixture to cool slightly and then remove the excess POCl₃ by distillation under reduced pressure.[1]
-
Carefully pour the cooled residue into a beaker containing a vigorously stirred mixture of ice and water.[1]
-
Collect the resulting crystalline material by filtration.[1]
-
Dry the filtered solid to obtain this compound.[1] The reported yield for this procedure is approximately 89.2%.[1]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Troubleshooting Byproducts in 2-Chloro-4-methylpyridine-3-carbonitrile Synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-4-methylpyridine-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate. As a key building block in the synthesis of pharmaceuticals like the HIV reverse transcriptase inhibitor Nevirapine, achieving high purity is paramount.[1] This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you identify, understand, and mitigate the formation of common byproducts during your synthesis.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry
This section addresses common foundational questions about the synthesis, providing the essential chemical context for troubleshooting.
Q1: What is the most common and scalable synthesis route for this compound?
A: The most widely adopted industrial method involves the chlorination of 2-hydroxy-4-methyl-3-cyanopyridine (which exists in tautomeric equilibrium with its pyridone form).[2][3][4] This reaction is typically accomplished using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often at reflux temperatures.[1][5][6] The precursor, 2-hydroxy-4-methyl-3-cyanopyridine, is itself synthesized from simpler starting materials, such as through the cyclization of intermediates derived from acetone and malononitrile.[1][7]
Q2: What are the primary byproducts I should expect during the POCl₃-mediated chlorination step?
A: While this synthesis is generally robust, three classes of byproducts are frequently encountered:
-
Incomplete Reaction: Residual 2-hydroxy-4-methyl-3-cyanopyridine starting material.
-
Over-chlorination: Formation of 2,6-dichloro-4-methylpyridine-3-carbonitrile.[8][9]
-
Hydrolysis Products: Generation of 2-chloro-4-methylpyridine-3-carboxamide during the reaction workup.[1][6]
Q3: What are the mechanistic reasons for the formation of these specific byproducts?
A: Understanding the underlying reaction mechanisms is crucial for prevention.
-
Residual Starting Material: This is a straightforward issue of incomplete conversion. The reaction kinetics may be slower than anticipated, requiring optimization of temperature, reaction time, or reagent stoichiometry.
-
Over-chlorination: This occurs if the precursor molecule has a second reactive site. Some synthetic routes to the precursor can yield a 2,6-dihydroxy intermediate.[5] If this intermediate is present, the harsh conditions of the POCl₃ reaction can easily chlorinate both hydroxyl groups, leading to the dichlorinated byproduct.[8][9]
-
Hydrolysis: The nitrile group (-CN) is susceptible to hydrolysis under acidic conditions, which are present during the workup when excess POCl₃ is quenched with water. This process forms phosphoric acid and HCl, creating a highly acidic environment that can convert the nitrile to a carboxamide (-CONH₂).[1][6]
Part 2: Troubleshooting Guide - From Experimental Issues to Practical Solutions
This section is structured to help you diagnose and solve specific problems encountered during your experiment.
Issue 1: My final product analysis (TLC, HPLC, NMR) shows significant contamination with the starting material.
-
Primary Symptom: A more polar spot/peak corresponding to 2-hydroxy-4-methyl-3-cyanopyridine is observed in the crude product.
-
Probable Cause: The chlorination reaction has not gone to completion. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal ratio of the chlorinating agent.
-
Troubleshooting & Solutions:
-
Increase Reaction Time: Monitor the reaction by TLC or HPLC every hour. Continue reflux until the starting material spot is no longer visible. A typical reflux time is at least one hour but may need to be extended.[1][5]
-
Verify Temperature: Ensure your reaction mixture is maintaining a steady reflux at the appropriate temperature (approx. 105-115 °C for POCl₃).[6][10] Use a vapor-calibrated thermometer for accuracy.
-
Adjust Reagent Stoichiometry: While a large excess of POCl₃ is often used (e.g., 6 mL for 10g of starting material), ensure it is not the limiting reagent.[1] Using a mixture of POCl₃ (10 parts) and PCl₅ (1 part) can sometimes drive the reaction more effectively.[6]
-
Issue 2: Mass spectrometry of my product shows an unexpected peak with a mass corresponding to a dichlorinated species (C₇H₄Cl₂N₂).
-
Primary Symptom: A molecular ion peak corresponding to a mass of ~186/188/190 m/z is detected, consistent with the isotopic pattern of two chlorine atoms.[11]
-
Probable Cause: Over-chlorination of a dihydroxy-pyridine impurity present in your starting material. The synthesis of the 2-hydroxy precursor can sometimes lead to the formation of 2,6-dihydroxy-4-methyl-3-pyridinecarbonitrile, which is highly susceptible to dichlorination.[5]
-
Troubleshooting & Solutions:
-
Analyze the Starting Material: Before starting the chlorination, rigorously check the purity of your 2-hydroxy-4-methyl-3-cyanopyridine precursor by NMR and Mass Spec to ensure it is free from dihydroxy impurities.
-
Purify the Precursor: If dihydroxy impurities are found, purify the precursor via recrystallization or column chromatography before proceeding.
-
Modify Reaction Conditions: While less common for a monohydroxy precursor, excessively high temperatures or prolonged reaction times could potentially promote undesired side reactions. Stick to the minimum conditions required for full conversion of the desired starting material.
-
Issue 3: During the aqueous workup, I notice the formation of a new impurity, and my overall yield of the desired nitrile is lower than expected.
-
Primary Symptom: TLC analysis after quenching the reaction shows a new, often more polar, byproduct that was not present in the crude reaction mixture. NMR analysis may show the appearance of broad singlets in the amide N-H region (~7.75, 8.80 ppm).[1]
-
Probable Cause: Hydrolysis of the nitrile group to 2-chloro-4-methyl-3-carboxamide. This is caused by the strongly acidic and high-temperature conditions generated when quenching excess POCl₃ with water.
-
Troubleshooting & Solutions:
-
Control the Quench Temperature: This is the most critical step. After the reaction, first remove the excess POCl₃ by distillation under reduced pressure.[1][5] Cool the remaining residue significantly before slowly and carefully pouring it onto crushed ice or into ice-cold water with vigorous stirring. This dissipates the heat from the exothermic quench and minimizes the time the product spends in hot acidic conditions.
-
Alternative Workup: Instead of quenching with water, consider alternative methods for neutralizing the reactive species, although the precipitation method is standard due to its simplicity.
-
Purification: If the amide byproduct forms, it can typically be separated from the desired nitrile product by column chromatography, as the amide is significantly more polar.
-
Part 3: Data, Protocols, and Visualization
Data Presentation: Common Byproducts and Their Characteristics
| Byproduct Name | Structure | Molecular Formula | Molecular Weight (Monoisotopic) | Key Analytical Signature |
| 2-hydroxy-4-methyl-3-cyanopyridine | NC-c1c(O)nc(C)cc1 | C₇H₆N₂O | 134.05 g/mol | More polar than product on TLC/HPLC; characteristic NMR shifts for the pyridone tautomer. |
| 2,6-dichloro-4-methylpyridine-3-carbonitrile | NC-c1c(Cl)nc(C)cc1Cl | C₇H₄Cl₂N₂ | 185.98 g/mol [11] | Less polar than product; Mass spec shows M, M+2, M+4 peaks characteristic of two chlorine atoms. |
| 2-chloro-4-methylpyridine-3-carboxamide | O=C(N)c1c(Cl)nc(C)cc1 | C₇H₇ClN₂O | 170.03 g/mol | More polar than product; IR shows C=O stretch; NMR shows broad amide N-H signals.[1] |
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is a synthesis of procedures described in the literature and is designed to minimize byproduct formation.[1][5]
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 10.0 g of high-purity 2-hydroxy-4-methyl-3-pyridinylcarbonitrile.
-
Reagent Addition: In a fume hood, carefully add 60 mL of phosphorus oxychloride (POCl₃).
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 1-2 hours. Monitor the reaction's completion by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane).
-
Reagent Removal: Once the reaction is complete, allow the mixture to cool slightly. Remove the excess POCl₃ via distillation under reduced pressure.
-
Workup/Quenching: Allow the dark residue to cool to room temperature. Prepare a beaker with 500g of crushed ice. Slowly and carefully pour the residue into the beaker of ice with vigorous stirring.
-
Isolation: The product will precipitate as a crystalline solid. Stir for 15-30 minutes until all the ice has melted. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.
-
Drying: Dry the crystalline material in a vacuum oven at 50 °C to yield the final product. The expected yield is typically high (85-95%).[1]
Protocol 2: Purification via Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them under vacuum.
Mandatory Visualizations
Diagram 1: Synthetic Pathways to Product and Key Byproducts
Caption: Reaction scheme for this compound and byproduct pathways.
Diagram 2: Troubleshooting Workflow for Synthesis Optimization
Caption: A logical workflow for troubleshooting common issues during the synthesis.
References
- 1. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 2. Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine: Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 6. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 7. 3-Amino-2-chloro-4-methylpyridine: Overview and Applications as Drug Intermediates_Chemicalbook [chemicalbook.com]
- 8. 2,6-Dichloro-4-methylnicotinonitrile | 875-35-4 [chemicalbook.com]
- 9. US4225716A - Process for the manufacture of 2,6-dichloropyridine derivatives - Google Patents [patents.google.com]
- 10. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
- 11. Cas 875-35-4,2,6-Dichloro-4-methylnicotinonitrile | lookchem [lookchem.com]
Technical Support Center: Suzuki Coupling with 2-Chloro-4-methylpyridine-3-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions involving 2-Chloro-4-methylpyridine-3-carbonitrile. This electron-deficient and sterically hindered substrate can present unique challenges, and this guide offers structured solutions to common experimental issues.
Troubleshooting Guide
Low or no yield is a frequent challenge with less reactive electrophiles like 2-chloropyridines.[1] The strength of the carbon-chlorine bond makes the oxidative addition step of the catalytic cycle more difficult.[1] The following sections break down common problems and provide systematic troubleshooting steps.
Issue 1: Low to No Product Formation
Possible Causes:
-
Catalyst Inactivity: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough to facilitate the oxidative addition of the C-Cl bond in your substrate.[1]
-
Ineffective Base: The base is critical for activating the boronic acid for the transmetalation step.[1] An inappropriate base can lead to a stalled reaction.
-
Sub-optimal Solvent System: The solvent needs to solubilize all reaction components and facilitate the catalytic cycle.[1]
-
Insufficient Temperature: The activation energy for the oxidative addition of a C-Cl bond is higher than for C-Br or C-I bonds, often requiring elevated temperatures.[2]
-
Catalyst Deactivation by Pyridine Nitrogen: The nitrogen atom in the pyridine ring can coordinate to the palladium center, leading to catalyst deactivation.[2]
Solutions:
-
Catalyst and Ligand Selection: Switch to a more active catalyst system. Bulky, electron-rich phosphine ligands (e.g., Buchwald's SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are highly effective for coupling heteroaryl chlorides.[1][2] These ligands promote the formation of the active monoligated palladium(0) species.[1]
-
Base Screening: Screen stronger, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often successful in challenging couplings.[1][2]
-
Solvent Optimization: A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is often optimal as it can help dissolve the inorganic base.[1][3]
-
Increase Reaction Temperature: Gradually increase the reaction temperature, typically in the range of 80-120 °C.[1][2] Microwave irradiation can also be effective in accelerating the reaction.[4][5]
-
Ensure Inert Atmosphere: The active Pd(0) catalyst is oxygen-sensitive.[1] Thoroughly degas all solvents and ensure the reaction is set up and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[1][2]
Issue 2: Presence of Significant Side Products
Common Side Reactions:
-
Protodeboronation: This is the hydrolysis of the C-B bond of the boronic acid, replacing it with a hydrogen atom.[2]
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen.[2]
-
Dehalogenation: The replacement of the chlorine atom on the pyridine ring with a hydrogen atom. This can be caused by palladium-hydride species formed from reactions with the base or solvent.[6]
Solutions to Minimize Side Reactions:
-
Minimize Protodeboronation:
-
Reduce Homocoupling:
-
Prevent Dehalogenation:
Frequently Asked Questions (FAQs)
Q1: Why is my this compound substrate unreactive in the Suzuki coupling?
A1: 2-Chloropyridines are known to be significantly less reactive than the corresponding bromides or iodides due to the stronger C-Cl bond.[2][3] The electron-withdrawing nitrile group further modifies the electronic properties of the pyridine ring. To improve reactivity, you will likely need to employ a highly active catalyst system, such as one with bulky, electron-rich Buchwald ligands (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand, in combination with a strong base like K₃PO₄ and elevated temperatures.[1][2]
Q2: What is the best palladium catalyst to use for this specific substrate?
A2: While there is no single "best" catalyst for all conditions, catalyst systems employing bulky, electron-rich phosphine ligands or NHC ligands are generally recommended for challenging Suzuki couplings of chloropyridines.[2][8] It is advisable to screen a few different catalyst/ligand combinations to find the optimal one for your specific reaction.
Q3: How do I choose the right base for the reaction?
A3: The base plays a crucial role in activating the boronic acid.[2] For challenging couplings with chloropyridines, strong inorganic bases like K₃PO₄ and Cs₂CO₃ are often the most effective.[1][2] It is recommended to screen a few different bases to optimize your reaction yield.[9]
Q4: Can I run the Suzuki coupling of this compound under aerobic conditions?
A4: It is strongly recommended to perform the reaction under an inert atmosphere (Argon or Nitrogen). The active Pd(0) catalyst is sensitive to oxygen, and its presence can lead to catalyst deactivation and the formation of homocoupling byproducts, both of which will reduce the yield of your desired product.[1][2]
Q5: My reaction is still not working despite trying different catalysts and bases. What else can I do?
A5: If you have screened various catalysts, ligands, bases, and temperatures without success, consider the following:
-
Boronic Acid/Ester Quality: Ensure your boronic acid or ester is pure and has not degraded. Consider using a more stable derivative like a pinacol ester.[2][7]
-
Solvent Purity: Use high-purity, dry, and degassed solvents.
-
Reaction Concentration: The concentration of your reactants can sometimes influence the reaction outcome. Try adjusting the solvent volume.
Data Summary Tables
Table 1: Comparison of Palladium Catalysts for Suzuki Coupling of Chloroheterocycles
| Catalyst System | Catalyst Loading | Key Advantages | Reference(s) |
| Pd(OAc)₂ / SPhos or XPhos | 1-4% Pd, 2-8% Ligand | Excellent for electron-deficient heteroaryl chlorides; bulky ligand prevents catalyst deactivation. | [2] |
| Pd(PEPPSI)-IPr (NHC Ligand) | 1-3% | Highly active for C4-selective coupling of dichloropyridines. | [2][8] |
| Pd(PPh₃)₄ | 2-5% | A general, commercially available Pd(0) source; may be less effective for unreactive chlorides. | [2][4] |
| Pd₂(dba)₃ / P(t-Bu)₃ | 1-3% Pd, 2-6% Ligand | A robust system for coupling aryl chlorides. | [2][10] |
Table 2: Effect of Different Bases on Suzuki Coupling of Chloropyridines
| Base | Solvent | Temperature (°C) | Yield (%) | Notes | Reference(s) |
| Na₂CO₃ | H₂O/DMF | 60 | 76 | Effective for some electron-deficient chloropyridines. | [9] |
| K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 80 | A common and effective base. | [4][9] |
| K₃PO₄ | 1,4-Dioxane | 80 | Good to Excellent | Often provides good yields, especially for challenging couplings. | [4][9] |
| KF (spray-dried) | THF | 50 | Moderate | Used successfully for solid-supported chloropyrimidines. | [9][10] |
| LiOᵗBu | Dioxane/H₂O | 100 | 94 | A strong base, effective for exhaustive coupling of polychlorinated pyridines. | [9] |
Experimental Protocols
General Procedure for Suzuki Coupling of this compound
This is a generalized procedure and should be optimized for your specific boronic acid partner.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a ligand like SPhos, or a pre-catalyst like XPhos Pd G4) (1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)[2]
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or a mixture with water)[2][6]
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere, add the this compound, the boronic acid/ester, the base, the palladium catalyst, and the ligand (if not using a pre-catalyst).[2]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[2]
-
Solvent Addition: Add the degassed solvent via syringe.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[2]
-
Monitoring: Monitor the reaction progress by an appropriate method such as TLC, GC-MS, or LC-MS.[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2]
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product, typically by flash column chromatography, to obtain the desired coupled product.[2]
Visualizations
Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: A workflow diagram for troubleshooting low yields in Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-Chloro-4-methylpyridine-3-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4-methylpyridine-3-carbonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling Reactions
Question: My Suzuki-Miyaura coupling reaction with this compound is failing or giving very low yields. What are the common causes and how can I troubleshoot this?
Answer:
Failure in Suzuki-Miyaura coupling with this substrate is often due to its specific structural features. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen, combined with the less reactive C-Cl bond, presents several challenges. Here are the key areas to investigate:
-
Catalyst Inhibition and Deactivation: The pyridine nitrogen and the nitrile group can coordinate to the palladium catalyst, leading to the formation of inactive complexes.
-
Inefficient Oxidative Addition: The C-Cl bond is stronger than C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult.
-
Side Reactions: Several side reactions can compete with the desired cross-coupling, including hydrodehalogenation (replacement of -Cl with -H) and hydrolysis of the nitrile group.
Troubleshooting Workflow:
Technical Support Center: 2-Chloro-4-methylpyridine-3-carbonitrile
An in-depth guide to the chemical stability of 2-Chloro-4-methylpyridine-3-carbonitrile, complete with troubleshooting for common experimental issues and protocols for stability assessment.
Welcome to the technical support guide for this compound (C₇H₅ClN₂). This document is designed for researchers, medicinal chemists, and process development scientists. Its purpose is to provide a deep understanding of the compound's stability profile, offer solutions to common experimental challenges, and equip you with robust protocols to ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs) on Stability and Handling
This section addresses the most common initial questions regarding the handling and storage of this compound.
Q1: What are the general stability characteristics of this compound?
A: this compound is a crystalline solid that is generally stable under standard, controlled laboratory conditions.[1] However, its stability is critically dependent on environmental factors. The molecule possesses two primary reactive sites susceptible to degradation: the nitrile group (-CN) and the chloro-substituent (-Cl) on the pyridine ring. The nitrile group is particularly susceptible to hydrolysis under both acidic and basic conditions.[2][3]
Q2: What are the official recommended long-term storage conditions?
A: For optimal long-term stability, the compound should be stored in a cool, dry, and well-ventilated environment, protected from light.[1][4] The container must be tightly sealed to prevent moisture absorption from the atmosphere, which is a key driver of hydrolysis.[1] Storage under an inert atmosphere, such as argon or nitrogen, is highly recommended to further minimize degradation.[5]
| Parameter | Recommendation | Rationale |
| Temperature | Cool (Refrigerated preferred) | Slows the rate of potential decomposition reactions. |
| Atmosphere | Dry, Inert (Argon/Nitrogen) | Prevents moisture-driven hydrolysis of the nitrile group. |
| Light | Amber vial / Dark location | Protects against potential photolytic degradation. |
| Container | Tightly sealed | Prevents ingress of atmospheric moisture and oxygen.[1] |
Q3: What are the known chemical incompatibilities for this compound?
A: You must avoid storing or mixing this compound with certain classes of reagents. Key incompatibilities include:
-
Strong Acids & Bases: These will catalyze the hydrolysis of the nitrile group to a carboxamide and subsequently to a carboxylic acid.[1][2]
-
Strong Oxidizing Agents: These can potentially react with the pyridine ring or the methyl group.[1]
-
Protic Solvents (especially water): Water is a direct reactant in the hydrolysis pathway. Prolonged exposure or heating in aqueous or alcoholic solutions should be avoided unless it is a planned reaction step.[5]
-
Nucleophiles: Strong nucleophiles can potentially displace the 2-chloro substituent, although this typically requires elevated temperatures.
Section 2: Troubleshooting Guide for Experimental Issues
This section provides solutions for specific problems that may arise during experimentation, linking them back to the compound's stability.
Q4: My analytical chromatogram (HPLC, GC) of a stock solution shows unexpected peaks. What is the likely cause?
A: The appearance of new peaks, especially those at different retention times, is a classic indicator of degradation. The most probable cause is the hydrolysis of the nitrile group.
-
Causality: If your stock solution was prepared in a non-anhydrous solvent, left exposed to air, or stored for an extended period, moisture may have hydrolyzed the nitrile (-CN) to the corresponding amide, 2-chloro-4-methylpyridine-3-carboxamide.[2][6] In more extreme cases (e.g., acidic/basic contamination), further hydrolysis to the carboxylic acid may occur.
-
Troubleshooting Steps:
-
Verify Storage: Confirm that your stock solution and solid material have been stored under the recommended anhydrous conditions.
-
Prepare Fresh: Always prepare solutions fresh for critical experiments.
-
Analyze a New Sample: Dissolve a fresh sample from a newly opened bottle and analyze it as a reference standard to confirm the identity of the main peak and impurities.
-
Characterize Impurities: If possible, use mass spectrometry (LC-MS or GC-MS) to identify the impurity peaks. A mass increase of 18 amu (from H₂O) is a strong indicator of hydrolysis to the amide.
-
Q5: I am observing lower than expected yields in a reaction where this compound is a starting material. Could its stability be the issue?
A: Absolutely. If the purity of your starting material has been compromised, it will directly impact the stoichiometry of your reaction, leading to lower yields.
-
Causality: A common scenario is using a batch of this compound that has partially hydrolyzed. For example, if 15% of your starting material has converted to the amide, you are effectively starting with 15% less of the active reactant, which will cap your theoretical yield at 85% from the outset.
-
Self-Validating Protocol:
-
Run a Purity Assay: Before starting any large-scale or critical reaction, perform a purity check on your starting material using a validated analytical method like HPLC or qNMR (quantitative NMR).
-
Use an Internal Standard: For highly sensitive reactions, using an internal standard during the purity assay can provide a more accurate quantification of the active starting material.
-
Dry Solvents/Reagents: Ensure all solvents and reagents used in your reaction are rigorously dried to prevent in-situ degradation of the starting material during the reaction itself.
-
Section 3: Mechanistic Insight into Degradation
Understanding the chemical pathways of degradation is essential for designing robust experimental conditions.
Primary Degradation Pathway: Nitrile Hydrolysis
The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack. This process is significantly accelerated by acid or base catalysis.
-
Acid-Catalyzed Hydrolysis: In the presence of acid (e.g., trace HCl from chlorinated solvents, or deliberate use of strong acids like H₂SO₄), the nitrile nitrogen is protonated. This protonation makes the nitrile carbon significantly more electrophilic, allowing even a weak nucleophile like water to attack. A series of proton transfers results in the formation of the amide tautomer, which rapidly rearranges to the more stable 2-chloro-4-methylpyridine-3-carboxamide.[2][7]
-
Base-Catalyzed Hydrolysis: In the presence of a base (e.g., hydroxide from residual cleaning agents, or amine bases), a strong nucleophile (OH⁻) directly attacks the nitrile carbon. This forms a negatively charged intermediate that is then protonated by water to yield the amide tautomer, which, like in the acidic pathway, rearranges to the final amide product.[7]
Caption: Primary hydrolytic degradation pathway of the topic compound.
Section 4: Experimental Protocols for Stability Assessment
To ensure the reliability of your work, you can perform the following validated protocols.
Protocol 1: Forced Degradation (Stress Testing) Study
This study exposes the compound to harsh conditions to rapidly identify potential degradation pathways and the resulting products.
Objective: To determine the stability of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions: Aliquot the stock solution into separate, labeled vials for each stress condition.
-
Acidic Hydrolysis: Add 1 M HCl to a final concentration of 0.1 M.
-
Basic Hydrolysis: Add 1 M NaOH to a final concentration of 0.1 M.
-
Oxidative Degradation: Add 30% H₂O₂ to a final concentration of 3%.
-
Thermal Stress: Heat a vial of the stock solution at 60°C.
-
Photolytic Stress: Expose a vial of the stock solution to UV light (e.g., 254 nm) in a photostability chamber.
-
Control: Keep one vial of the stock solution at room temperature, protected from light.
-
-
Incubation: Incubate all samples for 24 hours. Note: For basic hydrolysis, quenching with an equivalent amount of acid may be necessary before analysis to prevent column damage.
-
Analysis: Analyze all samples by HPLC-UV (and preferably LC-MS) to determine the percentage of the parent compound remaining and to identify the major degradation products.
Caption: Workflow for the forced degradation study of the compound.
Protocol 2: Routine Purity Check by HPLC
Objective: To quickly assess the purity of a solid sample or stock solution before use.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: Prepare a ~0.1 mg/mL solution of your compound in the initial mobile phase conditions. Inject 10 µL.
-
Interpretation: A pure sample should show a single major peak. Calculate purity by dividing the area of the main peak by the total area of all peaks. Any significant secondary peaks may indicate degradation or impurities.
References
- 1. This compound Supplier China | High Purity Manufacturer & Exporter | CAS 62452-54-2 [nj-finechem.com]
- 2. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 3. EP1064265B1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: 2-Chloro-4-methylpyridine-3-carbonitrile
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 2-Chloro-4-methylpyridine-3-carbonitrile, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For long-term storage, refrigeration under an inert atmosphere is recommended to maintain product quality, as the compound can be air-sensitive.[2][3] It is also advisable to protect it from light.[3]
Q2: What is the appearance and physical state of this compound?
A2: this compound is a solid, with its color ranging from light brown to brown or white to off-white.[1][2]
Q3: Is this compound stable under normal lab conditions?
A3: Yes, the compound is stable under recommended storage conditions.[1] However, exposure to moisture, air, or incompatible substances can lead to degradation.
Q4: What substances are incompatible with this compound?
A4: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can cause reactions that may compromise the integrity of the compound.[1]
Q5: What are the primary safety hazards associated with this compound?
A5: this compound is hazardous. It can cause skin and serious eye irritation.[4] It may also cause respiratory irritation and is harmful if it comes into contact with the skin or is inhaled.[3][5] Always handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area or fume hood.[3][4]
Troubleshooting Guide
Q1: My compound has changed color from light brown/white to a darker shade. Is it still usable?
A1: A significant color change may indicate degradation due to improper storage, such as exposure to air, light, or contaminants.[3] While a slight color variation might not affect its reactivity in all cases, it is highly recommended to assess the purity of the material using an appropriate analytical technique (e.g., NMR, LC-MS) before use. If significant degradation is detected, it is best to use a fresh batch to ensure the reliability of your experimental results.
Q2: I am observing poor solubility of the compound in organic solvents where it is expected to be soluble. What could be the issue?
A2: Poor solubility in solvents like dichloromethane or chloroform, where it is reported to be soluble, could be due to the presence of insoluble impurities or degradation products.[1] This may result from prolonged or improper storage. Ensure the solvent is anhydrous and of high purity. If the problem persists, purifying the compound (e.g., by recrystallization) may be necessary, or using a fresh, unopened container is advisable.
Q3: My reaction yield is lower than expected, or I am seeing unexpected byproducts. Could the storage of this compound be a factor?
A3: Yes, the quality of your starting material is crucial for a successful reaction. If the compound has degraded due to exposure to moisture, air, or incompatible substances, it can lead to lower yields and the formation of impurities.[1][3] Always use a fresh, properly stored sample for the best results. If you suspect the quality of your compound, verify its purity before proceeding with the experiment.
Data Presentation
| Parameter | Recommended Condition |
| Storage Temperature | Room Temperature or Refrigerated[2][3] |
| Atmosphere | Inert Atmosphere (e.g., Nitrogen, Argon)[2] |
| Light | Protect from light[3] |
| Moisture | Store in a dry place; keep container tightly sealed[1][3] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases[1] |
| Physical Form | Solid[2] |
| Color | Light brown to brown, or white to off-white[1][2] |
| Melting Point | 108-109 °C[2] |
| Solubility | Low in water; Soluble in dichloromethane and chloroform[1] |
Experimental Protocols & Workflows
Below is a troubleshooting workflow to address unexpected experimental outcomes when using this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
References
"handling precautions for 2-Chloro-4-methylpyridine-3-carbonitrile"
Technical Support Center: 2-Chloro-4-methylpyridine-3-carbonitrile
This guide provides essential handling precautions, troubleshooting, and safety information for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Based on data from structurally similar compounds, this compound is expected to be harmful if swallowed, in contact with skin, or if inhaled.[1][2] It may cause skin irritation, serious eye irritation, and respiratory irritation.[1][3][4][5]
Q2: What personal protective equipment (PPE) is required when handling this compound?
To ensure safety, the following PPE should be worn:
-
Eye/Face Protection: Safety glasses with side-shields or goggles.[3][6]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[3][6] Flame retardant antistatic protective clothing is also recommended.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[3][7] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulates filter is recommended.[1][3]
Q3: What are the proper storage conditions for this compound?
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][7] Keep it away from heat, sparks, open flames, and other sources of ignition.[7] It should be stored locked up and protected from light as it may be air-sensitive.
Q4: What should I do in case of accidental exposure?
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[3][7] Remove contaminated clothing and wash it before reuse.[7][8] If skin irritation persists, get medical advice.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[3][7][9]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[7][9]
Q5: How should I handle spills of this chemical?
In the event of a spill, ensure adequate ventilation and wear full personal protective equipment.[8] Prevent further leakage if it is safe to do so.[7] Absorb the spill with an inert, non-combustible material (e.g., sand, earth, diatomite) and place it in a suitable container for disposal.[8] Do not let the product enter drains.
Q6: What is the correct procedure for disposing of this compound waste?
This material and its container must be disposed of as hazardous waste.[3][7] Disposal should be handled by an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3][7] Do not dispose of it down the drain or in regular trash.[2] Empty containers should also be treated as hazardous waste.[2]
Physicochemical and Safety Data
The following table summarizes key quantitative data for 2-Chloro-4-methylpyridine and its isomers. This information is critical for a quick hazard assessment and for ensuring proper experimental and storage conditions.
| Property | Value | Source Compound |
| Molecular Formula | C₇H₅ClN₂ | This compound |
| Boiling Point | 194-195 °C | 2-Chloro-4-methylpyridine |
| Density | 1.142 g/mL at 25 °C | 2-Chloro-4-methylpyridine |
| Refractive Index | n20/D 1.529 | 2-Chloro-4-methylpyridine |
| GHS Hazard Statements | H302, H312, H315, H319, H332, H335 | Similar Chlorinated Pyridines |
| Signal Word | Warning | 2-Chloro-4-methylpyridine |
Data derived from the hazard profiles of 2-Chloro-4-methylpyridine and other structurally similar compounds for illustrative purposes.[2][4]
Experimental Protocol: Synthesis of this compound
This section details a method for the synthesis of this compound from 2-hydroxy-4-methyl-3-pyridinecarbonitrile, as described in patent literature.[10]
Materials:
-
2-hydroxy-4-methyl-3-pyridinecarbonitrile
-
Phosphorous oxychloride (POCl₃)
-
250 mL flask with a magnetic stirrer
-
Distillation apparatus
-
Filtration equipment
Procedure:
-
To a 250 mL flask equipped with a magnetic stirrer, add 10g of 2-hydroxy-4-methyl-3-pyridinecarbonitrile and 60 mL of phosphorous oxychloride.[10]
-
Reflux the mixture for one hour.[10]
-
After reflux, distill the excess phosphorous oxychloride under reduced pressure.[10]
-
Pour the residue into water.[10]
-
Filter the resulting crystalline material and dry it to obtain the final product. The reported yield is 10.2g (89.2%).[10]
Visual Guides and Workflows
Handling and Disposal Workflow
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-Chloro-4-methylpyridine 98 3678-62-4 [sigmaaldrich.com]
- 5. aksci.com [aksci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. aksci.com [aksci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. fishersci.com [fishersci.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: 2-Chloro-4-methylpyridine-3-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Chloro-4-methylpyridine-3-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in this compound?
A1: Based on typical synthesis routes, the most common impurities include unreacted starting materials, byproducts from side reactions, and degradation products. These can be broadly categorized as:
-
Process-Related Impurities:
-
2-hydroxy-4-methyl-3-pyridinecarbonitrile: The immediate precursor in the common synthetic route. Its presence indicates an incomplete chlorination reaction.
-
Isomeric Chloropyridines: While the described synthetic routes are designed to be regioselective, trace amounts of other chlorinated isomers may form.
-
Residual Solvents: Solvents used during the synthesis and purification steps (e.g., phosphorus oxychloride, dichloromethane, ethyl acetate) may be present in the final product.
-
-
Degradation Impurities:
-
2-Chloro-4-methyl-3-carboxamide: This can form via hydrolysis of the nitrile group if the product is exposed to moisture during workup or storage.[1][2]
-
Dimerization Products: As with many heterocyclic compounds, self-reaction or dimerization can occur under certain conditions, leading to high molecular weight impurities.
-
Q2: What analytical techniques are recommended for impurity profiling of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[3][4][5]
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile organic impurities. A reverse-phase method with a C18 column and UV detection is a common starting point.[6]
-
Gas Chromatography (GC): Suitable for identifying and quantifying volatile impurities, particularly residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the main compound and can be used to identify and quantify impurities without the need for reference standards for each impurity (qNMR).
-
Mass Spectrometry (MS): Often coupled with HPLC or GC (LC-MS or GC-MS), it provides molecular weight information that is crucial for identifying unknown impurities.[4]
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Material
Symptom: A significant peak corresponding to 2-hydroxy-4-methyl-3-pyridinecarbonitrile is observed in the analytical chromatogram (e.g., HPLC, LC-MS).
Potential Causes:
-
Insufficient amount of chlorinating agent (e.g., phosphorus oxychloride).
-
Reaction temperature was too low or reaction time was too short for the chlorination to go to completion.
-
Poor quality of the chlorinating agent.
Suggested Actions:
-
Verify Stoichiometry: Ensure the correct molar ratio of the chlorinating agent to the starting material was used.
-
Optimize Reaction Conditions: Gradually increase the reaction temperature or prolong the reaction time and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).
-
Check Reagent Quality: Use a fresh or newly opened bottle of the chlorinating agent.
Issue 2: High Levels of 2-Chloro-4-methyl-3-carboxamide Detected
Symptom: A notable peak identified as 2-Chloro-4-methyl-3-carboxamide is present in the analytical data.
Potential Causes:
-
Exposure of the reaction mixture or the final product to water during the workup or purification steps.[1]
-
Inadequate drying of the final product.
-
Improper storage of the final product, allowing for exposure to atmospheric moisture.
Suggested Actions:
-
Anhydrous Workup: Ensure all solvents and glassware used during workup are thoroughly dried. Perform extractions and filtrations under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
Thorough Drying: Dry the isolated product under vacuum at an appropriate temperature to remove any residual water.
-
Proper Storage: Store the final compound in a tightly sealed container with a desiccant, preferably in a desiccator or a glove box.
Quantitative Data Summary
The following table summarizes typical purity levels and impurity thresholds for this compound. Note that specific limits may vary depending on the application and regulatory requirements.
| Parameter | Typical Specification |
| Purity (by HPLC) | ≥ 99.0% |
| 2-hydroxy-4-methyl-3-pyridinecarbonitrile | ≤ 0.15% |
| 2-Chloro-4-methyl-3-carboxamide | ≤ 0.10% |
| Individual Unknown Impurity | ≤ 0.10% |
| Total Impurities | ≤ 0.50% |
| Residual Solvents | As per ICH Q3C guidelines |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general representation based on literature procedures.[1][7]
-
Reaction Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-4-methyl-3-pyridinylcarbonitrile (1 equivalent).
-
Chlorination: Carefully add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the flask.
-
Heating: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 1-3 hours.
-
Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture into ice-water.
-
Isolation: The solid product precipitates out of the aqueous solution. Collect the solid by filtration.
-
Washing: Wash the collected solid with cold water to remove any remaining POCl₃ and other water-soluble impurities.
-
Drying: Dry the product under vacuum to obtain this compound.
Protocol 2: HPLC Method for Purity Analysis
This is a general-purpose HPLC method for analyzing the purity of this compound.[6]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of Acetonitrile and a suitable buffer (e.g., phosphate buffer at pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Synthetic and Analytical Workflow for this compound.
References
- 1. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 2. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 3. ijnrd.org [ijnrd.org]
- 4. biotech-spain.com [biotech-spain.com]
- 5. rroij.com [rroij.com]
- 6. benchchem.com [benchchem.com]
- 7. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
Technical Support Center: Alternative Catalysts for Reactions with 2-Chloro-4-methylpyridine-3-carbonitrile
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 2-Chloro-4-methylpyridine-3-carbonitrile. The focus is on providing effective alternative catalysts to standard palladium-based systems for common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are my cross-coupling reactions with this compound showing low to no yield with standard palladium catalysts?
A1: The low reactivity of this compound in palladium-catalyzed cross-coupling reactions is a common issue.[1] This is primarily due to two factors:
-
Strong Carbon-Chlorine (C-Cl) Bond: The C-Cl bond is significantly stronger than C-Br or C-I bonds, making the initial oxidative addition step—often the rate-determining step in the catalytic cycle—more difficult.[1]
-
Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, forming inactive complexes that hinder its catalytic activity.[2]
To overcome these challenges, more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands, are often necessary.[1][2]
Q2: What are the most common side reactions observed in Suzuki-Miyaura coupling with chloropyridines, and how can they be minimized?
A2: The two most prevalent side reactions are:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source (like water), which replaces the boronic acid group with a hydrogen atom. To minimize this, use anhydrous solvents, consider using boronic esters (e.g., pinacol esters) for enhanced stability, or employ a weaker, non-nucleophilic base.[1]
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen. Ensuring the reaction is thoroughly degassed and using an efficient pre-catalyst system can reduce homocoupling.[2]
Q3: Are there more cost-effective and environmentally friendly alternatives to palladium catalysts for reactions with this compound?
A3: Yes, nickel- and copper-based catalysts are gaining attention as more sustainable alternatives to palladium.
-
Nickel Catalysts: Nickel is more earth-abundant and less expensive than palladium. Nickel-based catalyst systems, such as those employing NiCl₂(PCy₃)₂ or Ni(II)-NHC complexes, have shown high efficiency in Suzuki-Miyaura couplings of aryl chlorides in "green" solvents like 2-Me-THF and t-amyl alcohol.[3][4]
-
Copper Catalysts: Copper-catalyzed reactions, particularly for C-N bond formation (amination), offer a milder and more economical alternative to the Buchwald-Hartwig amination.[5]
Q4: Can I run Suzuki-Miyaura couplings with chloropyridines under aerobic conditions?
A4: It is strongly recommended to perform these reactions under an inert atmosphere (e.g., argon or nitrogen). The active Pd(0) or Ni(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and promote side reactions like the homocoupling of the boronic acid, both of which reduce the yield of the desired product.[1][2]
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Suzuki-Miyaura Coupling
Problem 1: Low or no product yield.
-
Possible Cause: Inactive catalyst system for the C-Cl bond activation.
-
Solution: Switch from standard catalysts like Pd(PPh₃)₄ to a more active system. For palladium, use bulky, electron-rich Buchwald ligands such as SPhos, XPhos, or RuPhos, or N-heterocyclic carbene (NHC) ligands.[1][2] For a more cost-effective approach, consider a nickel-based catalyst like NiCl₂(PCy₃)₂ with a suitable phosphine ligand.[3]
-
-
Possible Cause: Ineffective base.
-
Solution: The base is crucial for activating the boronic acid. Screen strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃).[1]
-
-
Possible Cause: Insufficient reaction temperature.
-
Solution: Increase the reaction temperature to 80-120 °C. For thermally sensitive substrates, microwave irradiation can be an effective alternative to prolonged heating.[1]
-
-
Possible Cause: Catalyst deactivation due to oxygen.
-
Solution: Ensure all solvents are thoroughly degassed before use by bubbling with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[1]
-
Problem 2: Presence of significant homocoupling and protodeboronation byproducts.
-
Possible Cause: Oxygen in the reaction mixture promoting homocoupling.
-
Solution: Improve the degassing procedure for all solvents and reagents. Ensure the reaction vessel is properly sealed under an inert atmosphere.[2]
-
-
Possible Cause: Unstable boronic acid leading to protodeboronation.
-
Solution: Switch from the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt.[2] Using anhydrous solvents can also help.
-
Buchwald-Hartwig Amination
Problem 1: Low conversion of the starting material.
-
Possible Cause: The catalyst system is not active enough for the electron-deficient chloropyridine.
-
Solution: Employ a modern catalyst system. For palladium, use a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich ligand such as Xantphos or a Buchwald-type ligand.[6]
-
-
Possible Cause: The base is not strong enough.
-
Solution: Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[7]
-
Problem 2: Formation of side products from reaction with the nitrile group.
-
Possible Cause: The reaction conditions are too harsh, leading to unwanted reactions with the nitrile functionality.
-
Solution: Attempt the reaction at a lower temperature for a longer duration. If using palladium, consider switching to a copper-catalyzed amination system, which often proceeds under milder conditions.[5]
-
Data Presentation: Catalyst System Comparison
The following tables summarize quantitative data for different catalytic systems in Suzuki-Miyaura and Buchwald-Hartwig reactions with chloropyridine substrates. Note: Data for the exact substrate this compound is limited; therefore, data for structurally similar compounds is included to provide a comparative reference.
Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling of Chloropyridines with Phenylboronic Acid
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Substrate |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 | 2-Chloropyridine-3-boronic acid[2] |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 | 2-Chloropyridine-3-boronic acid[2] |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 | 2-Chloropyridine-3-boronic acid[2] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-amyl alcohol | 100 | 12 | ~85 | 5 | 3-Chloropyridine[3] |
| Ni(IPr)--INVALID-LINK--Cl | IPr/P(Oi-Pr)₃ | K₃PO₄ | Dioxane | 80 | 12 | 95 | 2 | 4-Chlorotoluene |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 2-6 | >90 | 1-3 | 2-Chloropyridine-3-boronic acid[2] |
Table 2: Comparison of Catalysts for Buchwald-Hartwig Amination of 2-Bromopyridines
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Amine | Yield (%) |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | 12 | Aniline | 75-85 (estimated)[6] |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 16 | Morpholine | 90-98[6] |
| Cu₂O | DMEDA | K₂CO₃ | Ethylene Glycol | 60-80 | 16-24 | Aqueous Ammonia | ~70-80 |
Experimental Protocols
Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of a Chloropyridine
This protocol is adapted from procedures for the nickel-catalyzed coupling of heterocyclic chlorides and should be optimized for this compound.[3]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (2.5 mmol)
-
NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄) (4.5 mmol)
-
tert-amyl alcohol (or 2-Me-THF) (approx. 3.5 mL for a 0.3 M solution)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and NiCl₂(PCy₃)₂.
-
Seal the vial with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent (tert-amyl alcohol or 2-Me-THF) via syringe.
-
Heat the reaction mixture to 100 °C in a preheated oil bath or heating block.
-
Stir vigorously for 12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination with a Bulky Phosphine Ligand
This protocol is a general guideline for the amination of bromopyridines and should be adapted for this compound, likely requiring a more active ligand system.[6][8]
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2-1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%) or Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
Xantphos or SPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precursor, ligand, and NaOtBu to a dry Schlenk tube.
-
Seal the vessel, evacuate, and backfill with inert gas three times.
-
Add anhydrous, degassed toluene via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add the amine, followed by this compound.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and carefully quench with water.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
The following diagrams, created using the DOT language, illustrate key experimental workflows and catalytic cycles.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Nickel Precatalysts for Suzuki‐Miyaura Cross‐Coupling of Aryl Chlorides and Arylboronic Acids Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Characterization of 2-Chloro-4-methylpyridine-3-carbonitrile and Its Halogenated Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical and spectroscopic properties of 2-Chloro-4-methylpyridine-3-carbonitrile, a key building block in medicinal chemistry, with its fluoro and bromo analogs. Detailed experimental protocols for standard characterization techniques are also provided to assist researchers in their laboratory work.
Comparative Analysis of Physicochemical Properties
The selection of a specific halogenated pyridine derivative in drug discovery and development often depends on fine-tuning physicochemical properties such as lipophilicity, metabolic stability, and synthetic accessibility. The data presented below offers a comparative overview of this compound and two common alternatives.
| Property | This compound | 2-Fluoro-4-methylpyridine[1][2][3] | 2-Bromo-4-methylpyridine[4] |
| Molecular Formula | C₇H₅ClN₂ | C₆H₆FN | C₆H₆BrN |
| Molecular Weight | 152.58 g/mol | 111.12 g/mol [1][2] | 172.02 g/mol [4] |
| Melting Point (°C) | 109-110[5] | Not widely reported | Not widely reported |
| Boiling Point (°C) | Not available | 160-161[2] | 87 °C at 10 mmHg |
| Density (g/mL at 25°C) | Not available | 1.078[2] | 1.545[4] |
| Refractive Index (n20/D) | Not available | 1.472[2] | 1.561 |
Spectroscopic Characterization
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of organic compounds. This section provides available spectroscopic data for the target compound and its alternatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) |
| This compound | ¹H | DMSO | 8.56 (m, 1H), 7.6 (bs, 1H), 2.56 (s, 3H)[5] |
| ¹³C | Not available | Not available | |
| 2-Fluoro-4-methylpyridine | ¹H | Not available | Data not readily available in a comparable format. |
| ¹³C | Not available | Data not readily available in a comparable format. | |
| 2-Bromo-4-methylpyridine | ¹H | CDCl₃ | Predicted: ~8.2-8.4 (d, H-6), ~7.2-7.4 (s, H-3), ~7.0-7.2 (d, H-5), ~2.3-2.5 (s, -CH₃)[6] |
| ¹³C | CDCl₃ | Predicted: Six distinct signals[6] |
Infrared (IR) Spectroscopy
| Compound | Key IR Absorption Bands (cm⁻¹) |
| This compound | Expected: ~2220-2260 (C≡N stretch), ~1550-1600 (C=N and C=C ring stretch) |
| 2-Fluoro-4-methylpyridine | Data not readily available in a comparable format. |
| 2-Bromo-4-methylpyridine | Predicted: ~3100-3000 (Aromatic C-H stretch), ~2950-2850 (Alkyl C-H stretch), ~1600-1450 (Aromatic ring stretch), ~1100-1000 (C-Br stretch)[6] |
Mass Spectrometry (MS)
| Compound | Key Mass Spectral Data |
| This compound | Expected: Molecular ion peak (M⁺) and isotopic pattern characteristic of one chlorine atom. |
| 2-Fluoro-4-methylpyridine | Data not readily available in a comparable format. |
| 2-Bromo-4-methylpyridine | Predicted: Molecular ion peaks at m/z 171 (M⁺) and 173 (M+2)⁺ with ~1:1 ratio, characteristic of one bromine atom. Fragment ion at m/z 92 ([M-Br]⁺)[6] |
Experimental Protocols
The following are detailed protocols for the key analytical techniques used in the characterization of pyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
Sample (~5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube (5 mm)
-
Pipettes and vials
Protocol:
-
Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer include a 30-degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30-degree pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to the residual solvent peak or an internal standard like TMS).
Caption: Workflow for NMR spectroscopic analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify functional groups present in the molecule.
Materials:
-
Sample (solid or liquid)
-
FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
Protocol:
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface. For a liquid sample, place a single drop on the crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typical parameters include a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.
-
Clean the ATR crystal thoroughly after the measurement.
-
Analyze the resulting spectrum by identifying the characteristic absorption bands for functional groups.
Caption: Workflow for FT-IR spectroscopic analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess the purity of the compound and determine its molecular weight and fragmentation pattern.
Materials:
-
Sample
-
Volatile organic solvent (e.g., dichloromethane, ethyl acetate)
-
GC vial (2 mL) with cap and septum
-
Microsyringe
Protocol:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent.
-
Transfer the solution to a GC vial.
-
Set up the GC-MS method. A typical method for a substituted pyridine might involve:
-
Injector: Split/splitless injector at 250°C.
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: Start at a suitable initial temperature (e.g., 50-100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-280°C and hold for several minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, with a scan range of m/z 40-400.
-
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Analyze the resulting total ion chromatogram (TIC) to determine the retention time and purity of the compound.
-
Examine the mass spectrum corresponding to the main peak to identify the molecular ion and characteristic fragment ions.
Caption: Workflow for GC-MS analysis.
References
- 1. innospk.com [innospk.com]
- 2. 2-氟-4-甲基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Fluoro-4-methylpyridine | C6H6FN | CID 2737403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-4-methylpyridine 97 4926-28-7 [sigmaaldrich.com]
- 5. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Techniques for 2-Chloro-4-methylpyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization and quantification of 2-Chloro-4-methylpyridine-3-carbonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate analytical method is critical for ensuring the purity, stability, and quality of this compound throughout the drug development process. This document presents a comparative assessment of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, including detailed experimental protocols and performance data derived from analyses of structurally similar compounds.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key performance parameters of different analytical techniques applicable to the analysis of this compound and its analogs. This data is compiled from various studies on substituted pyridines and serves as a benchmark for method selection and development.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection. | Quantification based on the direct relationship between the intensity of an NMR signal and the number of nuclei contributing to that signal, relative to a certified internal standard. |
| Typical Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1] | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) | Not applicable |
| Mobile/Carrier Gas | Acetonitrile/Water or Methanol/Buffer gradients[1][2] | Helium or Hydrogen[3] | Not applicable |
| Detector | UV-Vis Diode Array Detector (DAD) or Mass Spectrometer (MS)[1][2] | Mass Spectrometer (MS)[4] | High-field NMR spectrometer (e.g., 400 MHz or higher)[1] |
| Limit of Detection (LOD) | ~0.02% (UV), < 1 ppm (MS)[5][6] | < 0.2 ppm (for related genotoxic impurities)[4] | Dependent on concentration and internal standard |
| Limit of Quantification (LOQ) | ~0.06% (UV), ~1 ppm (MS)[5][6] | ~0.5 ppm (for related genotoxic impurities) | Dependent on concentration and internal standard |
| Precision (RSD) | < 2%[6][7] | < 10% for trace analysis | < 1% |
| Accuracy (% Recovery) | 98-105%[6] | 90-110% for trace analysis | 99-101% |
| Primary Application | Purity determination, impurity profiling, quantitative analysis.[1] | Analysis of volatile impurities, residual solvents, and thermally stable related substances. | Absolute purity determination without a specific reference standard of the analyte.[1] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for substituted pyridine derivatives and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination
This method is suitable for the routine quality control of this compound.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Stationary Phase: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for moderately polar compounds like substituted pyridines.[1]
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase and an organic modifier is typically employed. For example:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B, and gradually increase to elute more retained components.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm or 275 nm).[1][2]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the initial mobile phase composition to a concentration of approximately 0.5-1.0 mg/mL.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the sample.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Injector: Split/splitless injector. A split injection is suitable for analyzing the main component, while a splitless injection is preferred for trace impurity analysis.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 50-100 °C, hold for 1-2 minutes.
-
Ramp: Increase the temperature at a rate of 10-20 °C/min to 250-280 °C.
-
Final hold: Maintain the final temperature for 5-10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment
qNMR is a primary analytical method that provides a direct measurement of purity without the need for a specific reference standard of the analyte.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]
-
Internal Standard: A certified internal standard of known purity that is stable, does not react with the sample, and has signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample and a similar, accurately weighed amount of the internal standard into an NMR tube.[1]
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full signal relaxation for accurate integration.
-
Ensure a high signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the analytical techniques described.
Caption: Workflow for HPLC analysis of this compound.
Caption: Workflow for GC-MS analysis of volatile impurities.
Caption: Logical relationship for qNMR-based purity determination.
References
A Comparative Guide to Purity Analysis of 2-Chloro-4-methylpyridine-3-carbonitrile
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 2-Chloro-4-methylpyridine-3-carbonitrile is paramount. The presence of impurities can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of common analytical techniques for assessing the purity of this compound, complete with experimental protocols and supporting data to aid in method selection and implementation.
Overview of Analytical Techniques
The primary methods for determining the purity of organic compounds such as this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and is suited for different analytical objectives, from routine quality control to in-depth impurity profiling.
Table 1: Comparison of Analytical Methods for Purity Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Quantification based on the direct relationship between the integrated NMR signal area and the number of nuclei. |
| Typical Purity Result | >99.0% | >99.0% | >99.0% |
| Resolution | High resolution, capable of separating closely related impurities. | Very high resolution, especially with capillary columns. | High, allows for the identification and quantification of structurally similar isomers. |
| Limit of Detection (LOD) | ~0.01% | ~0.001% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.005% | ~0.3% |
| Precision (RSD) | < 1.0% | < 1.5% | < 1.0% |
| Advantages | - Suitable for non-volatile and thermally labile compounds.- Well-established and robust technique.- High sensitivity with UV detection. | - High efficiency and sensitivity, especially with FID.- Ideal for volatile and thermally stable compounds.- Can be coupled with Mass Spectrometry (MS) for impurity identification. | - Primary analytical method, no need for a specific reference standard of the analyte.- Provides structural information.- Highly accurate and precise. |
| Limitations | - Requires a chromophore for UV detection.- Mobile phase preparation and disposal can be complex. | - Limited to volatile and thermally stable compounds.- Potential for sample degradation at high temperatures. | - Lower sensitivity compared to chromatographic methods.- Requires a high-field NMR spectrometer. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of this compound and its potential impurities. A reverse-phase method is generally suitable for this moderately polar compound.
Instrumentation:
-
HPLC system with a UV detector
-
Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in the mobile phase to prepare a 1 mg/mL stock solution. Further dilute as necessary.
Gas Chromatography (GC)
GC is an excellent alternative for the analysis of volatile and thermally stable compounds. Coupled with a Flame Ionization Detector (FID), GC offers high sensitivity.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Column: Capillary column such as a DB-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.2 mL/min
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 250°C at a rate of 15°C/min, and hold for 5 minutes.
-
Detector Temperature: 280°C
-
Injection: 1 µL of a 1 mg/mL solution in dichloromethane, using a split injection mode (split ratio 50:1).
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of dichloromethane.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself. Instead, a certified internal standard of known purity is used.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation: Accurately weigh about 15 mg of this compound and a similar, accurately weighed amount of a suitable internal standard (e.g., maleic acid) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
Data Acquisition and Processing: Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full signal relaxation. Integrate the signals corresponding to the analyte and the internal standard. The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
Visualizing the Workflow and Decision Process
The following diagrams illustrate the general workflow for purity analysis and a decision-making process for selecting the most appropriate analytical technique.
Caption: General workflow for purity analysis.
Caption: Decision tree for analytical method selection.
A Comparative Guide to the Synthetic Routes of 2-Chloro-4-methylpyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
The compound 2-Chloro-4-methylpyridine-3-carbonitrile is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV-1 infection.[1][2] The efficiency and scalability of the synthesis of this intermediate are of significant interest in medicinal and process chemistry. This guide provides a comparative analysis of various synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for different synthetic routes to this compound, allowing for a direct comparison of their efficiencies.
| Route | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| Route 1 | 2-Hydroxy-4-methyl-3-pyridinecarbonitrile | Phosphorus oxychloride (POCl₃) | Reflux, 1 hour | 89.2 | 109-110 | [1][2] |
| Route 2 | Malononitrile and Acetone | Triethyl orthoformate, Acetic anhydride, Ammonia, Sodium nitrite, POCl₃ | Multi-step process | Not explicitly stated for the final step, but the precursor 2-hydroxy-4-methyl-3-pyridinylcarbonitrile was obtained with a 47.8% yield in one step. | 109-110 | [1][2] |
| Route 3 | 2-Cyanoacetamide and 4,4-Dimethoxy-2-butanone | Condensation, Cyclization, Chlorination/Hydrolysis (one-pot), Hofmann reaction | Multi-step process | 62.1 (overall yield for the entire process to 2-chloro-3-amino-4-methylpyridine) | Not available | [3] |
| Route 4 | 2-Chloro-4-methyl-3-nitropyridine | Reduction of the nitro group followed by diazotization and cyanation | Not detailed in the provided search results | Not available | Not available | [1][2] |
Synthetic Pathway Diagrams
The following diagrams illustrate the logical flow of the primary synthetic routes discussed.
Caption: Synthetic pathways to this compound.
Experimental Protocols
Route 1: From 2-Hydroxy-4-methyl-3-pyridinylcarbonitrile
This route offers a high-yield, single-step conversion to the final product.
Procedure:
-
To a 250 mL flask equipped with a magnetic stirrer, add 10 g of 2-hydroxy-4-methyl-3-pyridinylcarbonitrile and 60 mL of phosphorous oxychloride.[1][2]
-
The excess POCl₃ is distilled off under reduced pressure.[1][2]
-
The crystalline material is filtered and dried to give 10.2 g (89.2%) of this compound.[1][2]
Characterization Data:
Route 2: Multi-step Synthesis from Malononitrile and Acetone
This pathway involves several steps to construct the pyridine ring before chlorination.
Step 1: Synthesis of Isopropylidenemalononitrile
-
In a reaction vessel, 232g of acetone, 40 mL of acetic acid, and 2g of beta-alanine are added to malononitrile.[1]
-
The reaction mixture is heated to reflux using a Dean Stark trap for two days, collecting a total of 55 mL of water.[1]
-
After cooling, the mixture is washed twice with 250 mL of water and once with 250 mL of a saturated sodium chloride solution.[1]
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield an amber-colored oil, which is then distilled.[1]
Step 2: Condensation with Triethyl Orthoformate
-
The isopropylidenemalononitrile is condensed with triethyl orthoformate in acetic anhydride.[1][2] This produces a mixture of 2-(3-ethoxy-1-methyl-(E)-2-propenylidene)malononitrile and 2-(3,3-diethoxy-1-methylpropylidene)malononitrile.[2]
Step 3: Ring Closure to form 2-Amino-4-methyl-pyridine-carbonitrile
-
The mixture from the previous step is treated with anhydrous ammonia in ethanol to facilitate ring closure.[1][2]
Step 4: Conversion to 2-Hydroxy-4-methyl-3-cyanopyridine
-
The 2-amino-4-methyl-pyridine-carbonitrile is converted to a diazonium salt using sodium nitrite.[1][2]
-
The diazonium salt is then treated in situ with water to yield 2-hydroxy-4-methyl-3-cyanopyridine.[1][2] A yield of 47.8% is reported for this step.[2]
Step 5: Chlorination to 2-Chloro-4-methyl-3-pyridinecarbonitrile
-
The 2-hydroxy-pyridine derivative is chlorinated with phosphorus oxychloride to yield the final product.[1][2] The protocol is the same as described in Route 1.
Route 3: From 2-Cyanoacetamide and 4,4-Dimethoxy-2-butanone
This route is part of a larger synthesis aimed at producing 2-chloro-3-amino-4-methylpyridine, a derivative of the target compound. The overall yield for the entire process is reported as 62.1%.[3] The key steps involve condensation, cyclization, a one-pot chlorination and hydrolysis, and a Hofmann reaction.[3]
Other Mentioned Routes
Other synthetic strategies have been reported but with less detailed experimental data in the provided results. These include:
-
Starting from 2-chloro-4-methyl-3-nitropyridine: This early synthesis involves the reduction of the nitro group.[1][2]
-
Starting from ethylacetoacetone and cyanacetamide: These routes require dichlorination, de-chlorination, and selective re-chlorination steps, which may necessitate specialized and expensive manufacturing equipment.[1][2]
-
Michael addition route: This synthesis involves the chlorination of ethyl cyanoacetate, a Michael addition with crotonaldehyde, cyclization, conversion to the amide, and finally reduction. However, the Michael addition was reported to be slow and the cyclization low-yielding.[1][4]
Conclusion
The choice of synthetic route to this compound depends on several factors including the availability of starting materials, desired scale, and equipment capabilities. The chlorination of 2-hydroxy-4-methyl-3-pyridinecarbonitrile (Route 1) is a high-yielding final step. The multi-step synthesis from malononitrile and acetone (Route 2) provides a pathway to this intermediate from simple starting materials. While other routes exist, they may present challenges such as low yields, harsh reaction conditions, or the need for specialized equipment. Researchers and process chemists should carefully evaluate these factors when selecting a synthetic strategy.
References
- 1. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 2. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
A Comparative Guide to 2-Chloro-4-methylpyridine-3-carbonitrile and Other Biologically Active Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2-Chloro-4-methylpyridine-3-carbonitrile, a key intermediate in the synthesis of the antiviral drug Nevirapine, with other notable pyridine derivatives in the fields of antiviral and cancer therapy. This objective analysis, supported by experimental data, aims to inform researchers on the diverse applications and performance of substituted pyridines in drug discovery.
Introduction to this compound
This compound is a substituted pyridine that serves as a crucial building block in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. Its chemical structure, featuring a chloro, a methyl, and a cyano group on the pyridine ring, offers versatile reactivity for the construction of more complex heterocyclic systems.
Comparison with Antiviral Pyridine Derivatives
Given its role in the synthesis of Nevirapine, a primary point of comparison for this compound is with other pyridine-based antiviral agents.
Nevirapine: An NNRTI Derived from this compound
Nevirapine functions by binding to an allosteric site on the HIV-1 reverse transcriptase, an essential enzyme for viral replication. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.[1][2][3]
Table 1: Antiviral Activity of Nevirapine
| Compound | Virus | Target | IC50 | Reference |
| Nevirapine | HIV-1 | Reverse Transcriptase | 100-400 nM | [4] |
Other Pyridine-Based Antiviral Agents
The pyridine scaffold is present in a variety of compounds with demonstrated antiviral activity against a range of viruses.
Table 2: Antiviral Activity of Selected Pyridine Derivatives
| Compound | Virus | Target | IC50 (µM) | Reference |
| Compound 15c | Herpes Simplex Virus-1 (HSV-1) | Hsp90α | 90 | [5] |
| Compound 15d | Herpes Simplex Virus-1 (HSV-1) | Hsp90α | 90 | [5] |
| Favipiravir (T-705) Analogue 47 | Influenza A (H1N1) | RNA polymerase | 1.9 | [6] |
It is important to note that these compounds target different viruses and viral proteins, highlighting the versatility of the pyridine core in antiviral drug design.
Comparison with Pyridine Derivatives as Kinase Inhibitors
The pyridine ring is also a common feature in many kinase inhibitors developed for cancer therapy. A notable example is Lapatinib, a dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).
Lapatinib: A Pyridine-Containing Kinase Inhibitor
Lapatinib is used in the treatment of HER2-positive breast cancer. It binds to the ATP-binding site of the EGFR and HER2 kinase domains, inhibiting their autophosphorylation and downstream signaling pathways that promote cell proliferation and survival.[7]
Table 3: Kinase Inhibitory Activity of Lapatinib and a Related Derivative
| Compound | Target Kinase | Cell Line | IC50 (nM) | Reference |
| Lapatinib | EGFR | BT474 | 10.8 | [8] |
| Lapatinib | HER2 | BT474 | 9.8 | [8] |
| Compound 2i (Lapatinib derivative) | EGFR | BT474 | 12.1 | [8] |
| Compound 2i (Lapatinib derivative) | HER2 | BT474 | 10.5 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis of this compound and for assays to determine antiviral and kinase inhibitory activity.
Synthesis of this compound
A common synthetic route to this compound involves the chlorination of 2-hydroxy-4-methylpyridine-3-carbonitrile.
Protocol:
-
To a flask containing 2-hydroxy-4-methyl-3-pyridinylcarbonitrile, add phosphorus oxychloride.
-
Reflux the mixture for one hour.
-
Distill the excess phosphorus oxychloride under reduced pressure.
-
Pour the residue into water.
-
Filter the crystalline material and dry to obtain this compound.
This protocol is a general representation and may require optimization for specific laboratory conditions.
HIV-1 Reverse Transcriptase Assay (Colorimetric)
This assay quantifies the activity of HIV-1 reverse transcriptase and the inhibitory effect of compounds like Nevirapine.
Protocol:
-
Prepare a reaction mixture containing a template/primer hybrid (e.g., poly(A) x (dT)15), dNTPs (including digoxigenin-labeled dUTP), and the reverse transcriptase enzyme in a suitable buffer.
-
Add the test compound (e.g., Nevirapine) at various concentrations.
-
Incubate the reaction to allow for the synthesis of the DIG-labeled DNA.
-
Transfer the reaction mixture to a microplate coated with a DNA-binding molecule.
-
Add an anti-DIG antibody conjugated to peroxidase (Anti-DIG-POD).
-
Add a peroxidase substrate (e.g., ABTS) and measure the resulting color change using a microplate reader. The signal intensity is proportional to the amount of synthesized DNA.[9]
EGFR Kinase Assay (Luminescent)
This protocol measures the enzymatic activity of EGFR and the inhibitory potential of compounds like Lapatinib.
Protocol:
-
Prepare serial dilutions of the test compound (e.g., Lapatinib) in a kinase assay buffer.
-
In a 96-well plate, add the test compound, purified recombinant EGFR enzyme, and a suitable kinase substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add a Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.[10][11]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the methods used for evaluation.
Caption: HIV-1 Replication Cycle and Inhibition by Nevirapine.
Caption: EGFR Signaling Pathway and Inhibition by Lapatinib.
Caption: General Workflow for Enzyme Inhibitor Screening.
Conclusion
This compound is a valuable synthetic intermediate, primarily recognized for its role in the production of the anti-HIV drug Nevirapine. A comparative analysis with other pyridine derivatives reveals the remarkable versatility of the pyridine scaffold in medicinal chemistry. Pyridine-based compounds have been successfully developed as both antiviral agents, targeting various viral enzymes, and as kinase inhibitors for cancer therapy, targeting key signaling molecules like EGFR and HER2. The choice of substituents on the pyridine ring is critical in determining the biological activity and target specificity of these compounds. This guide underscores the importance of continued exploration of substituted pyridines in the quest for novel therapeutics.
References
- 1. What is the mechanism of Nevirapine? [synapse.patsnap.com]
- 2. Non-Nucleoside Reverse Transcriptase Inhibitors - BioPharma Notes [biopharmanotes.com]
- 3. Nevirapine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. ClinPGx [clinpgx.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
- 8. Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Spectroscopic Comparison of Pyridine and its Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spectroscopic properties of pyridine and its methyl isomers (picolines). This document summarizes key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) to facilitate the identification and characterization of these important heterocyclic compounds. Detailed experimental protocols are also provided.
Molecular Structures
The structural differences between pyridine and its isomers, 2-picoline, 3-picoline, and 4-picoline, arise from the position of the methyl group on the pyridine ring. These seemingly minor structural variations lead to distinct spectroscopic signatures.
Caption: Molecular structures of pyridine and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing a clear distinction between the pyridine isomers.
¹H NMR Data Comparison
| Compound | δ (ppm) H-2 | δ (ppm) H-3 | δ (ppm) H-4 | δ (ppm) H-5 | δ (ppm) H-6 | δ (ppm) -CH₃ |
| Pyridine | 8.59 | 7.23 | 7.62 | 7.23 | 8.59 | - |
| 2-Picoline | - | 7.12 | 7.54 | 7.08 | 8.48 | 2.55 |
| 3-Picoline | 8.44 | - | 7.46 | 7.16 | 8.42 | 2.32 |
| 4-Picoline | 8.51 | 7.16 | - | 7.16 | 8.51 | 2.36 |
¹³C NMR Data Comparison
| Compound | δ (ppm) C-2 | δ (ppm) C-3 | δ (ppm) C-4 | δ (ppm) C-5 | δ (ppm) C-6 | δ (ppm) -CH₃ |
| Pyridine[1][2] | 150.0 | 123.6 | 135.8 | 123.6 | 150.0 | - |
| 2-Picoline | 157.8 | 122.5 | 136.2 | 120.7 | 149.2 | 24.5 |
| 3-Picoline[3] | 149.5 | 132.8 | 136.5 | 123.2 | 146.9 | 18.4 |
| 4-Picoline | 149.5 | 124.5 | 147.2 | 124.5 | 149.5 | 21.1 |
Experimental Protocol for NMR Spectroscopy
A sample of the pyridine isomer (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a proton-decoupled sequence is used with a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups and molecular vibrations within a molecule. The position of the methyl group in the picoline isomers influences the C-H and C-C bending and stretching vibrations, leading to distinct IR spectra.
Characteristic IR Absorption Bands (cm⁻¹)
| Vibrational Mode | Pyridine | 2-Picoline | 3-Picoline | 4-Picoline |
| Aromatic C-H Stretch | 3080-3010 | 3050-3000 | 3090-3020 | 3070-3020 |
| Aliphatic C-H Stretch | - | 2980-2920 | 2960-2920 | 2970-2920 |
| C=C/C=N Ring Stretch | 1580, 1480, 1435 | 1595, 1475, 1430 | 1590, 1480, 1425 | 1605, 1560, 1420 |
| C-H In-plane Bend | 1220, 1150, 1070, 1030 | 1230, 1150, 1045, 1000 | 1225, 1190, 1100, 1030 | 1220, 1070, 1000 |
| C-H Out-of-plane Bend | 750, 700 | 780, 740 | 800, 710 | 805 |
Experimental Protocol for IR Spectroscopy
For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk using a hydraulic press. The IR spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for liquids) or a pure KBr pellet (for solids) is recorded and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the methyl group in the picoline isomers causes slight shifts in the absorption maxima (λmax) compared to pyridine.
UV-Vis Absorption Maxima in Ethanol
| Compound | λmax 1 (nm) | λmax 2 (nm) |
| Pyridine[4] | ~251 | ~257 |
| 2-Picoline[5] | ~263 | - |
| 3-Picoline[6] | ~262.5 | - |
| 4-Picoline | ~255 | - |
Experimental Protocol for UV-Vis Spectroscopy
A dilute solution of the pyridine isomer is prepared in a UV-transparent solvent, such as ethanol. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M. The UV-Vis spectrum is recorded using a dual-beam spectrophotometer over a wavelength range of approximately 200-400 nm. A cuvette containing the pure solvent is used as a reference. The wavelengths of maximum absorbance (λmax) are determined from the resulting spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. Pyridine and its isomers are readily distinguishable by their mass spectra.
Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | m/z of Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| Pyridine | C₅H₅N | 79.10 | 79 | 52, 51, 50, 39 |
| 2-Picoline | C₆H₇N | 93.13 | 93 | 92, 78, 66, 65, 51, 39 |
| 3-Picoline | C₆H₇N | 93.13 | 93 | 92, 78, 66, 65, 51, 39 |
| 4-Picoline | C₆H₇N | 93.13 | 93 | 92, 78, 66, 65, 51, 39 |
Note: While the picoline isomers have the same molecular weight and often similar major fragment ions, the relative intensities of these fragments can differ, aiding in their differentiation.
Experimental Protocol for Mass Spectrometry
A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS). In electron ionization (EI) mode, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight). A detector then records the abundance of each ion, generating a mass spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of pyridine isomers.
Caption: A generalized workflow for the spectroscopic analysis of pyridine isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino-3-picoline(1603-40-3) 13C NMR [m.chemicalbook.com]
- 3. 3-Picoline(108-99-6) 13C NMR spectrum [chemicalbook.com]
- 4. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 5. 2-Methylpyridine | C5H4N(CH3) | CID 7975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Methylpyridine | (C5H4N)CH3 | CID 7970 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Computational Analysis of 2-Chloro-4-methylpyridine-3-carbonitrile and Related Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of computational methodologies applicable to the study of 2-Chloro-4-methylpyridine-3-carbonitrile. While direct computational studies on this specific molecule are not extensively available in the reviewed literature, this document constructs a comparative framework based on computational analyses of structurally related pyridine derivatives. This approach offers valuable insights into the potential computational characterization of this compound and its performance relative to similar compounds.
The data and protocols presented are compiled from published research on analogous molecules, providing a foundation for designing new computational studies and for predicting the physicochemical and biological properties of this compound, a known intermediate in the synthesis of the HIV reverse transcriptase inhibitor, Nevirapine.[1][2]
Data Presentation: A Comparative Analysis of Computational Data
The following table summarizes key computational data from studies on pyridine derivatives that are structurally similar to this compound. This comparative data can be used to benchmark future computational studies on the target molecule.
| Compound | Computational Method | Key Performance Metric | Calculated Value | Reference |
| 2-Chloro-4-(trifluoromethyl)pyridine | DFT (B3LYP/6-311++G(d,p)) | Dipole Moment | 1.3844 D | [3] |
| First Order Hyperpolarizability (β) | 1.66 x 10⁻³⁰ esu | [3] | ||
| 2-Amino-4-chlorobenzonitrile | DFT (B3LYP/6-311++G(d,p)) | C≡N Bond Length | 1.146(4) Å | [4] |
| C-N Bond Length | 1.369(4) Å | [4] | ||
| 2-Chloro-pyridine derivative (6e) | Molecular Docking (with Telomerase) | IC₅₀ (Telomerase Inhibition) | 0.8 ± 0.07 µM | [5] |
| 2-Chloro-pyridine derivative (6f) | Molecular Docking (with Telomerase) | IC₅₀ (Gastric Cancer Cell SGC-7901) | 18.45 ± 2.79 µg/mL | [5] |
| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivative (4e) | Molecular Docking (with α-amylase) | Docking Score | -7.43 kcal/mol | [6] |
Experimental and Computational Protocols
Detailed methodologies are crucial for the reproducibility and validation of computational studies. Below are representative protocols extracted from the literature for Density Functional Theory (DFT) calculations and molecular docking studies on related pyridine compounds.
Density Functional Theory (DFT) Calculation Protocol
-
Objective: To determine the optimized geometry, vibrational frequencies, and electronic properties of the molecule.
-
Software: Gaussian 09 or similar quantum chemistry package.
-
Methodology:
-
The molecular structure of the compound is drawn using a molecular editor and is initially optimized using a lower-level basis set.
-
Full geometry optimization is then performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[4][7]
-
The vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies).
-
Electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and molecular electrostatic potential (MEP) are calculated from the optimized geometry.[3][8]
-
For NMR chemical shift calculations, the Gauge-Independent Atomic Orbital (GIAO) method is employed.[3]
-
Molecular Docking Protocol
-
Objective: To predict the binding affinity and interaction mode of a ligand with a biological target.
-
Software: AutoDock, Schrödinger Suite, or similar molecular docking software.
-
Methodology:
-
Protein Preparation: The 3D crystal structure of the target protein (e.g., telomerase, α-amylase) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens and charges are added.
-
Ligand Preparation: The 3D structure of the ligand (e.g., this compound derivative) is generated and energy-minimized using a suitable force field.
-
Docking Simulation: The docking simulation is performed by placing the ligand in the defined active site of the protein. The docking algorithm explores various conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding free energy.[5][6]
-
Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode, key interacting residues, and the predicted binding affinity (docking score).[6]
-
Visualization of Computational Workflows
The following diagrams illustrate typical workflows for the computational analysis of a molecule like this compound.
References
- 1. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 2. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. nanobioletters.com [nanobioletters.com]
Confirming the Structure of 2-Chloro-4-methylpyridine-3-carbonitrile: A Comparative Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data to confirm the chemical structure of 2-Chloro-4-methylpyridine-3-carbonitrile. By examining key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we can differentiate the target molecule from its potential isomers and verify its structural integrity. This document outlines the expected spectral characteristics and provides detailed experimental protocols for acquiring such data.
Structural Confirmation Workflow
The following diagram illustrates the logical workflow for the structural confirmation of this compound using various spectroscopic techniques.
Caption: Logical workflow for the spectroscopic confirmation of this compound.
Spectroscopic Data Comparison
To definitively confirm the structure of this compound, its spectroscopic data should be compared with that of a potential structural isomer, such as 2-Chloro-6-methylpyridine-3-carbonitrile. The key differences in the spectra will arise from the different substitution patterns on the pyridine ring.
| Spectroscopic Technique | This compound (Expected) | 2-Chloro-6-methylpyridine-3-carbonitrile (Reference) |
| ¹H NMR | Methyl Protons (s): ~2.6 ppmPyridine Protons (d, d): Two distinct doublets in the aromatic region. A patent reports signals at 7.6 (bs) and 8.56 (m) ppm in DMSO-d₆.[1] | Methyl Protons (s): Chemical shift will be influenced by the adjacent nitrogen.Pyridine Protons (d, d): Two distinct doublets in the aromatic region, with different chemical shifts and coupling constants compared to the target. |
| ¹³C NMR | Methyl Carbon: ~20-25 ppmNitrile Carbon (C≡N): ~115-120 ppmAromatic Carbons: Five distinct signals in the aromatic region, including the carbon bearing the nitrile group and the halogenated carbon. | Methyl Carbon: Shifted due to proximity to nitrogen.Nitrile Carbon (C≡N): Similar range to the target.Aromatic Carbons: Five distinct signals with chemical shifts differing from the target due to the altered substituent positions. |
| IR Spectroscopy | Nitrile (C≡N) Stretch: Strong, sharp absorption band around 2220-2240 cm⁻¹.[2] Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.C-Cl Stretch: In the fingerprint region, typically below 800 cm⁻¹. | Nitrile (C≡N) Stretch: Strong, sharp absorption band around 2220-2240 cm⁻¹.[2] Aromatic C=C and C=N Stretches: Pattern of bands in the 1400-1600 cm⁻¹ region will differ from the target.C-Cl Stretch: In the fingerprint region. |
| Mass Spectrometry | Molecular Ion (M⁺): m/z 152 (¹²C₇¹H₅³⁵Cl¹⁴N₂) and m/z 154 (¹²C₇¹H₅³⁷Cl¹⁴N₂) in an approximate 3:1 ratio, confirming the presence of one chlorine atom.[3] Fragmentation: Loss of Cl, CN, and CH₃ groups. | Molecular Ion (M⁺): m/z 152 and 154 in a ~3:1 ratio. The NIST WebBook provides a mass spectrum for this isomer. Fragmentation: While the molecular ion will be the same, the relative abundances of fragment ions may differ due to the different substitution pattern influencing bond stabilities. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Objective: To determine the chemical environment and connectivity of protons and carbons in the molecule.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
The choice of solvent is critical as it can influence chemical shifts.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal spectral resolution.
-
-
¹H NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer include:
-
Pulse angle: 30-45 degrees
-
Spectral width: ~16 ppm
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16
-
-
-
¹³C NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters on a 100 MHz spectrometer include:
-
Pulse angle: 30-45 degrees
-
Spectral width: ~220 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on sample concentration, due to the low natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Apply a baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the spectra to the internal standard (TMS at 0.00 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule, particularly the nitrile group.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Place a small amount of the solid sample directly onto the crystal surface to ensure complete coverage.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Collect the sample spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight of the compound and analyze its fragmentation pattern to support the proposed structure.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the sample (typically <1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
The solution must be free of non-volatile residues.
-
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.
-
A suitable temperature program is used to separate the analyte from any impurities. For example, start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).
-
-
MS Analysis (Electron Ionization - EI):
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.
-
-
Mass Analysis and Detection:
-
The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
-
-
Data Analysis:
-
The resulting mass spectrum is a plot of ion abundance versus m/z.
-
Identify the molecular ion peak (M⁺).
-
Look for the characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of a single chlorine atom.[3][7][8]
-
Analyze the fragmentation pattern and propose structures for the major fragment ions to further support the structure of the parent molecule.
-
References
- 1. emeraldcloudlab.com [emeraldcloudlab.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. IR spectrum: Nitriles [quimicaorganica.org]
- 7. tutorchase.com [tutorchase.com]
- 8. researchgate.net [researchgate.net]
"alternative reagents to 2-Chloro-4-methylpyridine-3-carbonitrile"
A Comparative Guide to Alternative Reagents for 2-Chloro-4-methylpyridine-3-carbonitrile in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of reagents is paramount to the success of a synthetic campaign. This guide provides a detailed comparison of this compound and its viable alternatives, namely 2-Bromo-4-methylpyridine-3-carbonitrile and 2-Triflyloxy-4-methylpyridine-3-carbonitrile, in the context of palladium-catalyzed cross-coupling reactions. The selection of the leaving group at the 2-position of the pyridine ring significantly impacts reactivity, and this guide aims to provide the necessary data to make an informed decision.
Comparison of Physical and Chemical Properties
| Property | This compound | 2-Bromo-4-methylpyridine-3-carbonitrile | 2-Triflyloxy-4-methylpyridine-3-carbonitrile |
| Molecular Weight | 152.58 g/mol | 197.03 g/mol | 282.18 g/mol |
| Leaving Group | Chloride (Cl) | Bromide (Br) | Triflate (OTf) |
| Reactivity Trend in Pd-catalyzed Cross-Coupling | Good | Excellent | Excellent |
| Cost | Generally the lowest | Moderate | Highest |
| Availability | Commercially available | Commercially available | Typically synthesized from the corresponding 2-hydroxypyridine |
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The reactivity of the 2-halopyridine substrate is a critical factor in the efficiency of this reaction. Generally, the order of reactivity for the leaving group is I > Br > OTf > Cl.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 / 18 | ~70-90 (estimated) |
| 2-Bromo-4-methylpyridine-3-carbonitrile | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 / 2 | 81[1] |
| 2-Triflyloxy-4-methylpyridine-3-carbonitrile | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 100 / 12 | ~80-95 (estimated) |
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds. Similar to the Suzuki coupling, the nature of the leaving group on the pyridine ring influences the reaction's success.
| Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 / 18 | ~70-85 (estimated) |
| 2-Bromo-4-methylpyridine-3-carbonitrile | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 / 8 | 80-95 (estimated)[2] |
| 2-Triflyloxy-4-methylpyridine-3-carbonitrile | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 90 / 48 | ~70-90 (estimated)[3] |
Note: The yields for all substrates are estimated based on typical outcomes for similar 2-substituted pyridines, as specific literature values for a wide array of amines with these exact substrates are not extensively documented under directly comparable conditions.
Experimental Protocols
Synthesis of 2-Triflyloxy-4-methylpyridine-3-carbonitrile
Materials:
-
2-Hydroxy-4-methylpyridine-3-carbonitrile
-
Triflic anhydride (Tf₂O)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of 2-hydroxy-4-methylpyridine-3-carbonitrile (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add pyridine (1.5 eq).
-
Slowly add triflic anhydride (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-triflyloxy-4-methylpyridine-3-carbonitrile.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
2-Substituted-4-methylpyridine-3-carbonitrile (Chloro, Bromo, or Triflyloxy) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed 1,4-dioxane (4 mL)
-
Degassed water (1 mL)
Procedure:
-
In an oven-dried Schlenk tube, combine the 2-substituted-4-methylpyridine-3-carbonitrile, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for the required time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
2-Substituted-4-methylpyridine-3-carbonitrile (Chloro, Bromo, or Triflyloxy) (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Ligand (e.g., XPhos, 3 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add the 2-substituted-4-methylpyridine-3-carbonitrile and the amine.
-
Add the anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring for the necessary time, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.[2][5]
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
Safety Operating Guide
Navigating the Disposal of 2-Chloro-4-methylpyridine-3-carbonitrile: A Guide for Laboratory Professionals
For researchers and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and regulatory adherence. This document provides a detailed protocol for the proper disposal of 2-Chloro-4-methylpyridine-3-carbonitrile, ensuring a safe and compliant process.
Disclaimer: An official Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following procedures are therefore based on established best practices for the disposal of halogenated organic compounds and data from SDSs of structurally analogous chemicals. It is imperative to always consult the official SDS provided by your supplier for the most precise guidance before handling or disposing of this chemical.
Immediate Safety and Hazard Profile
Based on the hazard profiles of similar chlorinated pyridine compounds, this compound should be treated as a hazardous substance. Primary anticipated hazards include acute toxicity if swallowed, inhaled, or in contact with skin, as well as the potential for serious eye and skin irritation.[1][2][3][4] The use of appropriate personal protective equipment (PPE) is mandatory. This includes chemical-resistant gloves, safety goggles, and a laboratory coat.[1][2] All handling of this compound should be conducted in a well-ventilated area or within a chemical fume hood.[1][2]
To provide a clear understanding of the potential hazards that inform disposal procedures, the following table summarizes the GHS hazard statements for structurally similar compounds. This information is crucial for the correct segregation and labeling of waste.
| Hazard Statement Code | Description |
| H302 | Harmful if swallowed.[2] |
| H311 / H312 | Toxic/Harmful in contact with skin.[2] |
| H315 | Causes skin irritation.[1][3] |
| H319 | Causes serious eye irritation.[1][2] |
| H332 | Harmful if inhaled.[2] |
| H335 | May cause respiratory irritation.[1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[5] Strict adherence to local, state, and federal regulations is mandatory.
1. Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with chlorinated organic compounds.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Component Listing: List all components of the waste mixture, including any solvents used.
-
Hazard Pictograms: Indicate the appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).
-
No Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use safety goggles or a face shield.[1]
-
Skin and Body Protection: A lab coat is required. Ensure no skin is exposed.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, or if working outside of a fume hood, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and particulates.[1][4]
3. Spill and Emergency Procedures:
-
Minor Spills: In the event of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, dry sand). Collect the contaminated absorbent into the designated hazardous waste container.
-
Major Spills: For larger spills, evacuate the area and contact your institution's EHS department immediately.
-
Ventilation: Ensure adequate ventilation during cleanup.[2]
4. Container Management:
-
Keep Closed: Always keep the waste container securely closed when not in use.[1][2]
-
Storage Location: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]
-
Full Container: Do not overfill the waste container. It is considered full when it reaches 90% capacity.
5. Final Disposal:
-
Approved Facility: Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal contractor.[1][2][3][4]
-
Regulatory Compliance: All disposal activities must be in full compliance with all applicable local, state, and federal regulations.
6. Decontamination of Empty Containers:
-
Empty containers that have held this compound must also be treated as hazardous waste. They should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
Experimental Protocols & Methodologies
While specific experimental protocols involving this compound are beyond the scope of this disposal guide, any procedure generating waste containing this compound should incorporate the above disposal steps into its methodology. The risk assessment for any experiment should include a detailed plan for waste management and emergency response in case of a spill.
Visualizing the Disposal Workflow
To further clarify the procedural flow for the safe disposal of this compound, the following diagram illustrates the decision-making process.
References
Personal protective equipment for handling 2-Chloro-4-methylpyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 2-Chloro-4-methylpyridine-3-carbonitrile (CAS No. 65169-38-2). Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.
Summary of Chemical Safety Data
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 65169-38-2 |
| Molecular Formula | C₇H₅ClN₂ |
| Molecular Weight | 152.58 g/mol |
| Appearance | Solid (usually white to off-white)[1] |
| Boiling Point | 286.365 °C at 760 mmHg[2] |
| Flash Point | 126.989 °C[2] |
| Solubility | Low solubility in water. Soluble in some common organic solvents like dichloromethane and chloroform.[1] |
| Signal Word | Warning[3] |
| Hazard Statements | Harmful if swallowed (H302).[3] Causes skin irritation (H315).[3] Causes serious eye irritation (H319).[3] May cause respiratory irritation (H335).[3] |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[5][6]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.[5]
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or when there is a risk of splashing, consider additional protective clothing.[5]
-
Respiratory Protection: If working outside of a fume hood or if dust/vapors are generated, use a NIOSH-approved respirator with an appropriate cartridge.[4]
3. Handling Procedures:
-
Avoid contact with skin and eyes.[7]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[7]
-
Wash hands thoroughly after handling.[7]
4. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
-
Keep away from heat, sparks, and open flames.[6]
-
The material is light-sensitive and should be stored accordingly.[2]
Disposal Plan
1. Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
This includes any contaminated PPE, absorbent materials from spills, and empty containers.
2. Disposal Method:
-
Dispose of the chemical waste through a licensed and approved waste disposal company.[3][4][7]
-
Do not dispose of it down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures: First Aid
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, get medical advice/attention.[3]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound Supplier China | High Purity Manufacturer & Exporter | CAS 62452-54-2 [nj-finechem.com]
- 2. 65169-38-2,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. aksci.com [aksci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
